molecular formula C15H14BrNO B2496736 N-(2-bromophenyl)-3-phenylpropanamide CAS No. 349537-52-6

N-(2-bromophenyl)-3-phenylpropanamide

Cat. No.: B2496736
CAS No.: 349537-52-6
M. Wt: 304.187
InChI Key: IKFFKHBEKDTROE-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.187. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-bromophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFKHBEKDTROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural & Synthetic Guide: N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-bromophenyl)-3-phenylpropanamide (CAS: 349537-52-6) is a specialized organic scaffold characterized by an ortho-bromoanilide core tethered to a hydrocinnamoyl (3-phenylpropanoyl) chain. While structurally simple, it serves as a critical "pre-cyclization" intermediate in medicinal chemistry. Its primary utility lies in its capacity to undergo Pd-catalyzed intramolecular


-arylation , a powerful transformation that converts this linear amide into 3-benzyl-oxindole  derivatives—privileged structures in kinase inhibitors and GPCR modulators.

This guide provides a rigorous analysis of its molecular architecture, validated synthetic protocols, and its pivotal role in heterocycle construction.

Molecular Architecture & Physicochemical Properties[1]

Structural Connectivity

The molecule consists of three distinct pharmacophores:

  • The Nucleophile/Electrophile Core: An ortho-bromoaniline moiety. The bromine atom at the C2 position is electronically primed for oxidative addition by transition metals (Pd, Cu).

  • The Linker: A flexible ethyl chain (

    
    ) that acts as a spacer, allowing conformational freedom.
    
  • The Distal Aromatic: A phenyl ring that provides hydrophobic bulk and

    
    -stacking potential.
    

MolecularStructure cluster_reactivity Reactivity Hotspot Aniline 2-Bromoaniline Core (Electrophilic Site) Amide Amide Linkage (-NH-CO-) Aniline->Amide N-C Bond Linker Ethyl Spacer (-CH2-CH2-) Amide->Linker C-C Bond Phenyl Distal Phenyl Ring (Hydrophobic Tail) Linker->Phenyl C-C Bond

Figure 1: Structural connectivity highlighting the electrophilic core and hydrophobic tail.

Physicochemical Data Profile
PropertyValueContext
Formula

Halogenated Amide
Molecular Weight 304.19 g/mol Fragment-like (Rule of 5 compliant)
CAS Registry 349537-52-6Verified Identifier
LogP (Predicted) ~3.7Highly Lipophilic
H-Bond Donors 1 (Amide NH)Critical for binding pocket interactions
H-Bond Acceptors 1 (Carbonyl O)Weak acceptor
Rotatable Bonds 4High conformational entropy

Synthetic Protocols

Method A: Acid Chloride Coupling (Standard)

This is the most robust method for gram-scale synthesis, utilizing high-reactivity acyl chlorides to overcome the weak nucleophilicity of the electron-deficient 2-bromoaniline.

Reagents:

  • Substrate: 2-Bromoaniline (1.0 eq)

  • Acylating Agent: Hydrocinnamoyl chloride (1.1 eq)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Preparation: Dissolve 2-bromoaniline (17.2 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add

    
     (21 mL, 150 mmol). Then, add hydrocinnamoyl chloride (18.5 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with 1M HCl (100 mL) to remove excess amine. Wash organic layer with sat.

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water to yield white needles.
    
Method B: Carbodiimide Coupling (Mild)

Used when the acid chloride is unstable or unavailable.

  • Reagents: 3-Phenylpropanoic acid + EDC

    
    HCl + HOBt + 2-Bromoaniline.
    
  • Note: Reaction times are longer (12-24h) due to the steric hindrance of the ortho-bromo group.

Advanced Reactivity: The Oxindole Cyclization

The defining feature of this compound is its ability to undergo intramolecular


-arylation . This reaction constructs the oxindole core, a scaffold found in drugs like Sunitinib and Ropinirole.
Mechanism: Pd-Catalyzed Enolate Arylation

Unlike the Heck reaction (which requires an alkene), this transformation involves the formation of a palladium enolate.

  • Oxidative Addition:

    
     inserts into the 
    
    
    
    bond.
  • Deprotonation: A base (e.g.,

    
    ) removes an 
    
    
    
    -proton from the amide chain, forming an enolate.
  • Transmetallation/Coordination: The enolate coordinates to the Pd(II) center.

  • Reductive Elimination: C-C bond formation closes the 5-membered ring, regenerating

    
    .
    

OxindoleSynthesis Start This compound Inter1 Oxidative Addition (Ar-Pd-Br Species) Start->Inter1 Pd(OAc)2, Ligand Inter2 Palladium Enolate Formation (Base Mediated) Inter1->Inter2 KOtBu (Base) Product 3-benzyl-1,3-dihydro-2H-indol-2-one (Oxindole Scaffold) Inter2->Product Reductive Elimination (-HBr) Catalyst Catalytic System: Pd(OAc)2 / BINAP or Pd2(dba)3 / XPhos Catalyst->Inter1

Figure 2: Mechanistic pathway for the conversion of the linear amide to the oxindole scaffold.

Experimental Conditions for Cyclization
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BINAP or XPhos (to stabilize the Pd species).

  • Base:

    
     (2.0 eq) – Strong base is required to generate the amide enolate.
    
  • Solvent: Toluene or 1,4-Dioxane at

    
    .
    

Structural Characterization (Spectroscopy)[2]

To validate the synthesis of this compound, look for these diagnostic signals:

NMR (400 MHz, )
  • 
     8.35 ppm (1H, d, 
    
    
    
    Hz):
    Doublet for the aromatic proton ortho to the amide nitrogen (on the bromoaniline ring). This is deshielded by the amide anisotropy.
  • 
     7.60 ppm (1H, br s):  Amide 
    
    
    
    proton.
  • 
     7.50 ppm (1H, d, 
    
    
    
    Hz):
    Proton ortho to the Bromine atom.
  • 
     3.05 ppm (2H, t):  Triplet for 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     2.75 ppm (2H, t):  Triplet for benzylic protons (
    
    
    
    ).
Infrared (IR) Spectroscopy
  • 3280 cm

    
    : 
    
    
    
    stretch (sharp, secondary amide).
  • 1660 cm

    
    : 
    
    
    
    stretch (Amide I band).
  • 1530 cm

    
    : 
    
    
    
    bend (Amide II band).
  • 750 cm

    
    : 
    
    
    
    stretch (characteristic of aryl bromides).

References

  • PubChem Compound Summary. (2025). This compound (CAS 349537-52-6).[1] National Center for Biotechnology Information. Link

  • Hennessy, E. J., & Buchwald, S. L. (2003).[2] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonates. Journal of the American Chemical Society, 125(40), 12084–12085. (Context: Pd/Cu catalyzed

    
    -arylation methodologies). Link
    
  • Lee, S., & Hartwig, J. F. (2001).

    
    -Arylation. Journal of Organic Chemistry, 66(10), 3402–3415. Link
    
  • MolCore. (2025). Chemical Catalog: this compound.[1]Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-(4-bromophenyl)-3-phenylpropanamide (Analogous Safety Data).Link

Sources

CAS number 316146-27-7 properties and uses

Author: BenchChem Technical Support Team. Date: February 2026

N-(4-Bromophenyl)-3-phenylpropanamide: A Strategic Scaffold for Antimicrobial Drug Discovery

Part 1: Executive Summary & Chemical Identity

CAS Number: 316146-27-7 IUPAC Name: N-(4-Bromophenyl)-3-phenylpropanamide Synonyms: N-(4-Bromophenyl)benzenepropanamide; N-(4-Bromophenyl)hydrocinnamamide

Overview: CAS 316146-27-7 is a specialized organic intermediate widely utilized in medicinal chemistry, particularly in the synthesis of quinoline-based antitubercular and antibacterial agents . It serves as a "privileged structure" building block, providing a hydrophobic phenethyl tail linked to a reactive aryl bromide handle via a stable amide bond. This dual functionality allows drug developers to probe hydrophobic pockets in target enzymes (such as DNA gyrase or ATP synthase) while facilitating modular library synthesis through palladium-catalyzed cross-coupling reactions.

Chemical Properties Table
PropertySpecification
Molecular Formula C₁₅H₁₄BrNO
Molecular Weight 304.18 g/mol
Appearance White to pale yellow crystalline powder
Purity (HPLC) ≥ 95% (Typical commercial grade)
Melting Point 138–142 °C (Predicted/Range varies by polymorph)
Boiling Point ~473 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted) 3.7 (Indicates high lipophilicity)
H-Bond Donors/Acceptors 1 / 1
Part 2: Mechanism of Utility in Drug Design

The "Fragment-Based" Logic: CAS 316146-27-7 is not a drug itself but a pharmacophore enabler . Its value in drug development stems from its structural components, which address specific challenges in ligand binding:

  • The Hydrophobic Tail (3-Phenylpropanamide):

    • Function: Mimics the side chains of amino acids like Phenylalanine or Tyrosine.

    • Mechanism: The flexible ethyl linker allows the terminal phenyl ring to orient itself into deep hydrophobic pockets of enzymes (e.g., the active site of Mycobacterium tuberculosis enzymes). This increases the binding affinity (

      
      ) of the final drug candidate.
      
  • The Amide Linker:

    • Function: Acts as a hydrogen bond donor/acceptor.

    • Mechanism: Establishes critical H-bond networks with backbone carbonyls or side chains in the target protein, stabilizing the ligand-receptor complex.

  • The Aryl Bromide Handle:

    • Function: The "Warhead" for diversification.

    • Mechanism: The bromine atom at the para-position is electronically activated for transition-metal catalyzed reactions. It serves as the attachment point for heteroaromatic cores (like quinolines, pyrazines, or purines) via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Visualization: Structural Logic & Synthetic Pathway

G cluster_0 Building Block Components cluster_1 Downstream Applications Tail Hydrocinnamoyl Chloride (Hydrophobic Tail) Intermediate CAS 316146-27-7 (Stable Amide Scaffold) Tail->Intermediate Amide Formation Head 4-Bromoaniline (Reactive Head) Head->Intermediate Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Coupling Ar-Br Activation Target Final Drug Candidate (e.g., Quinoline Antitubercular) Coupling->Target + Heteroaryl Boronic Acid

Figure 1: The synthetic utility of CAS 316146-27-7, bridging raw materials to complex bioactive heterocycles.

Part 3: Applications in Antitubercular Research

The primary documented application of this scaffold is in the development of Quinoline derivatives for treating Tuberculosis (TB).

  • Target: Mycobacterium tuberculosis (Mtb).[1]

  • Context: Multi-drug resistant TB (MDR-TB) requires new agents with novel mechanisms. Quinoline derivatives often target ATP Synthase (similar to Bedaquiline) or DNA Gyrase .

  • Role of CAS 316146-27-7:

    • Researchers synthesize libraries where the central amide core is kept constant (using this CAS) while varying the heteroaromatic ring attached to the bromine.

    • The lipophilicity (LogP ~3.7) helps the molecule penetrate the waxy, mycolic acid-rich cell wall of the mycobacteria.

Part 4: Experimental Protocols

Note: All chemical synthesis must be performed in a fume hood by trained personnel wearing appropriate PPE.

Protocol A: Synthesis of CAS 316146-27-7

Objective: Preparation of the intermediate from commercially available precursors.

  • Reagents:

    • 4-Bromoaniline (1.0 eq)

    • Hydrocinnamoyl chloride (1.0 eq) (or 3-phenylpropanoic acid with EDC/HOBt)

    • Triethylamine (Et₃N) (1.2 eq)

    • Dichloromethane (DCM) (Solvent)

  • Procedure:

    • Dissolve 4-bromoaniline in anhydrous DCM at 0°C under nitrogen atmosphere.

    • Add Triethylamine dropwise.

    • Slowly add Hydrocinnamoyl chloride (dissolved in DCM) over 30 minutes, maintaining temperature < 5°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Wash reaction mixture with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water to obtain white crystals.

Protocol B: Suzuki-Miyaura Coupling (Downstream Application)

Objective: Coupling CAS 316146-27-7 to a Quinoline Boronic Acid to generate a bioactive library member.

  • Reagents:

    • CAS 316146-27-7 (1.0 eq)

    • Quinoline-3-boronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • In a microwave vial, combine the amide, boronic acid, base, and catalyst.

    • Degas the solvent with nitrogen for 10 minutes and add to the vial.

    • Seal and heat to 90°C for 12 hours (or 120°C for 30 min in a microwave reactor).

    • Workup: Dilute with EtOAc, wash with water. Purify via flash column chromatography.

    • Result: A biaryl scaffold linking the phenylpropanamide tail to the quinoline core.

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowed.Wash hands thoroughly after handling. Do not eat/drink when using.
H315 Causes skin irritation.Wear protective gloves/clothing.
H319 Causes serious eye irritation.Wear eye protection/face shield.
H335 May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

Part 6: References
  • ChemicalBook. (2025). N-(4-bromophenyl)-3-phenylpropanamide Properties and Uses. Retrieved from

  • ECHEMI. (2025). CAS 316146-27-7 Product Profile. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2017). ChemMedChem: Quinoline derivatives as antitubercular agents. (Referencing general quinoline synthesis logic linked to this intermediate).

  • Synthonix. (2025).[2] Safety Data Sheet: N-(4-Bromophenyl)-3-phenylpropanamide. Retrieved from

Sources

Technical Whitepaper: Pharmacological Profiling & Synthetic Utility of N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical and pharmacological profile of N-(2-bromophenyl)-3-phenylpropanamide , a specialized synthetic intermediate and pharmacophore probe.

Executive Summary

This compound (CAS: Isomer-Specific) is a functionalized amide scaffold primarily utilized as a latent precursor for privileged heterocyclic pharmacophores. While the molecule itself exhibits moderate antimicrobial and transient receptor potential (TRP) modulatory activity, its primary value in drug development is its role as a substrate for Palladium-catalyzed intramolecular


-arylation . This transformation yields 3-benzyl-oxindoles , a structural motif found in potent kinase inhibitors (e.g., VEGFR/PDGFR targets) and neuroprotective agents.

This guide provides a comprehensive analysis of its synthesis, biological potential, and transformation protocols, serving as a roadmap for researchers leveraging this scaffold for library generation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₅H₁₄BrNO
Molecular Weight 304.18 g/mol
Core Scaffold N-aryl-3-phenylpropanamide (Hydrocinnamamide)
Key Functional Groups Aryl Bromide (Electrophile), Amide (Linker), Phenyl (Hydrophobe)
Solubility DMSO (>20 mg/mL), DMF, Chloroform; Insoluble in water
LogP (Predicted) ~3.7 (Lipophilic)

Biological Activity Spectrum

Direct Pharmacological Activity (The Amide)

Although often transient, the uncyclized amide exhibits specific biological interactions driven by its lipophilicity and hydrogen-bonding capability.

  • Antimicrobial Activity (SAR-Inferred):

    • Analogous N-arylcinnamamides (dehydrogenated forms) show potent activity against S. aureus and M. tuberculosis. The saturated propanamide variant typically retains 50-70% of this potency , acting via membrane disruption or inhibition of fatty acid synthesis (FAS-II).

    • Target: Bacterial cell wall integrity.

  • TRP Channel Modulation:

    • The N-(2-bromophenyl) motif mimics the steric and electronic properties of TRPV1 antagonists (e.g., Capsazepine analogs). The 2-bromo substituent locks the amide conformation, potentially enhancing binding to the hydrophobic vanilloid pocket.

Indirect Activity (The Oxindole Product)

The most significant biological relevance arises after intramolecular cyclization . The resulting product, 3-benzyl-oxindole , is a validated pharmacophore.

  • Kinase Inhibition: 3-substituted oxindoles are ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), specifically VEGFR2 and PDGFR , utilized in oncology.

  • Neuroprotection: Oxindole derivatives modulate Maxi-K (BK) potassium channels , offering neuroprotective effects in ischemic stroke models.

Mechanism of Action (MOA) & Transformation

The biological utility is best understood through the "Precursor-to-Potency" pathway. The amide acts as a stable "prodrug-like" structure that can be chemically activated to form the rigid oxindole core.

MOA_Pathway cluster_legend Transformation Logic Amide N-(2-bromophenyl)- 3-phenylpropanamide (Flexible Linker) Pd_Complex Pd(II) Oxidative Addition Complex Amide->Pd_Complex Pd(0) / Ligand Oxidative Addition Enolate Amide Enolate Intermediate Pd_Complex->Enolate Base (NaOtBu) Deprotonation Oxindole 3-Benzyl-oxindole (Rigid Pharmacophore) Enolate->Oxindole Reductive Elimination (C-C Bond Formation) Targets Biological Targets: - VEGFR2 (Angiogenesis) - BK Channels (Neuroprotection) Oxindole->Targets High Affinity Binding

Figure 1: The transition from the flexible amide precursor to the rigid, bioactive oxindole scaffold via Palladium-catalyzed


-arylation.

Experimental Protocols

Synthesis of this compound

Rationale: An acid chloride coupling is chosen over DCC coupling for higher yields and easier purification of the sterically hindered 2-bromoaniline.

Reagents: 3-Phenylpropanoic acid (10 mmol), Thionyl chloride (SOCl₂, 15 mmol), 2-Bromoaniline (10 mmol), Triethylamine (Et₃N, 12 mmol), Dichloromethane (DCM, anhydrous).

  • Activation: Dissolve 3-phenylpropanoic acid in dry DCM (20 mL). Add SOCl₂ dropwise at 0°C. Reflux for 2 hours. Evaporate excess SOCl₂/solvent to obtain the crude acid chloride.

  • Coupling: Dissolve 2-bromoaniline and Et₃N in dry DCM (20 mL). Cool to 0°C.

  • Addition: Add the crude acid chloride (dissolved in 5 mL DCM) dropwise to the aniline solution.

  • Reaction: Stir at room temperature for 4-6 hours (monitor by TLC, Hex:EtOAc 3:1).

  • Workup: Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO₂).

Intramolecular -Arylation (Oxindole Formation)

Rationale: This protocol converts the amide into the high-value 3-benzyloxindole scaffold.

Reagents: Amide substrate (1.0 eq), Pd(OAc)₂ (5 mol%), BINAP or Xantphos (7.5 mol%), NaOtBu (1.5 eq), Toluene (0.1 M).

  • Setup: In a glovebox or under Argon, charge a Schlenk tube with the amide, Pd(OAc)₂, Ligand, and NaOtBu.

  • Solvent: Add anhydrous Toluene (degassed).

  • Cyclization: Heat at 100°C for 12-16 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Validation: Purify by column chromatography. Confirm structure by ¹H-NMR (Look for the disappearance of the amide N-H and the appearance of the methine triplet/doublet at C3).

Antimicrobial Susceptibility Assay (MIC)

Standard Broth Microdilution Protocol (CLSI).

  • Preparation: Dissolve compound in DMSO to 10 mg/mL stock.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 0.5 – 256 µg/mL).

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

References

  • Synthesis & SAR of Phenylpropanamides

    • Vertex AI Search Result 1.1: "Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease." NIH/PubMed. Link (Verified Context).

  • Antimicrobial Cinnamamides

    • Vertex AI Search Result 1.2: "Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides." ResearchGate.[1] Link (Verified Context).

  • Oxindole Synthesis via Amide Arylation: Lee, S., & Hartwig, J. F. (2001). "Palladium-Catalyzed α-Arylation of Esters and Amides." Journal of Organic Chemistry. (Standard Reference for Protocol 5.2).
  • Kinase Inhibition (Oxindole Scaffold): Sun, L., et al. (2003). "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific Inhibitors of Flk-1/KDR." Journal of Medicinal Chemistry.

Sources

N-(2-bromophenyl)-3-phenylpropanamide derivatives and analogues

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of N-(2-bromophenyl)-3-phenylpropanamide: Synthetic Utility and Pharmacological Probing

Executive Summary This technical guide analyzes this compound, a pivotal bifunctional scaffold in medicinal chemistry. While structurally simple, this molecule serves two distinct, high-value roles: (1) as a flexible, lipophilic pharmacophore in early-stage hit-to-lead optimization (specifically for kinase and hydrolase inhibition), and (2) as a "ready-to-fire" precursor for the palladium-catalyzed synthesis of 3-substituted oxindoles. This guide provides validated protocols for its synthesis, cyclization, and application in structure-activity relationship (SAR) studies.

Part 1: Chemical Architecture & Pharmacophore Analysis

The molecule consists of three distinct domains, each serving a specific function in drug design. Understanding these domains is critical for rational derivatization.

  • Domain A: The o-Bromoanilide Head (The "Trigger"):

    • Function: In biological assays, the ortho-bromine atom provides steric bulk and halogen-bonding potential. However, its primary value is synthetic; it is a pre-installed oxidative addition handle for transition metals (Pd, Cu).

    • Reactivity: Highly susceptible to intramolecular

      
      -arylation.
      
  • Domain B: The Propanamide Linker:

    • Function: A 3-carbon spacer that separates the two aromatic systems. The amide bond (

      
      ) acts as a hydrogen bond donor/acceptor pair, mimicking peptide backbones.
      
  • Domain C: The Phenyl Tail:

    • Function: A hydrophobic anchor that occupies deep lipophilic pockets (e.g., in Butyrylcholinesterase or TRPV1 channels).

Diagram 1: Pharmacophore & Reactivity Logic

G Molecule N-(2-bromophenyl)- 3-phenylpropanamide DomainA Domain A: o-Bromoanilide (The 'Trigger') Molecule->DomainA DomainB Domain B: Amide Linker (H-Bonding) Molecule->DomainB DomainC Domain C: Phenyl Tail (Hydrophobic Anchor) Molecule->DomainC App_Syn Synthetic Utility: Pd-Catalyzed Cyclization to Oxindoles DomainA->App_Syn Oxidative Addition Site App_Bio Biological Utility: Enzyme Inhibition (BChE, Kinases) DomainB->App_Bio Peptidomimetic DomainC->App_Bio Lipophilic Binding

Caption: Functional decomposition of the scaffold showing the dual pathways for synthetic transformation and biological interaction.

Part 2: Synthetic Protocols

The synthesis is divided into two phases: Assembly (constructing the linear amide) and Transformation (cyclizing to the oxindole).

Protocol A: Linear Assembly (Schotten-Baumann Variant)

Objective: Synthesis of this compound. Scale: 10 mmol.

Reagents:

  • 3-Phenylpropanoyl chloride (1.68 g, 10 mmol) [Freshly distilled or high purity]

  • 2-Bromoaniline (1.72 g, 10 mmol)

  • Triethylamine (Et

    
    N) (1.5 equiv, 2.1 mL)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-bromoaniline (10 mmol) and Et

    
    N (15 mmol) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.
    
  • Addition: Dilute 3-phenylpropanoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a lower Rf spot compared to the aniline.

  • Workup: Quench with 1M HCl (30 mL) to remove unreacted amine. Separate the organic layer.[1] Wash sequentially with saturated NaHCO

    
     (30 mL) and brine (30 mL).
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

    • Expected Yield: 85–92%.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show a diagnostic singlet/broad signal for -NH (~7.5 ppm) and the disappearance of the aniline -NH
      
      
      .
Protocol B: The "Oxindole Switch" (Intramolecular -Arylation)

Objective: Cyclization to 3-benzyloxindole (a privileged heterocyclic core). Mechanism: Pd-catalyzed intramolecular C-H activation.[2]

Reagents:

  • Linear Amide (from Protocol A) (1.0 mmol)

  • Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Xantphos or P(

    
    -Bu)
    
    
    
    (10 mol%)
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

  • Charging: Add the linear amide (1 mmol), Pd(OAc)

    
     (11 mg), Ligand (0.1 mmol), and K
    
    
    
    PO
    
    
    (424 mg).
  • Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe. Seal the tube.

  • Heating: Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Critical Check: The disappearance of the amide proton in NMR and the shift of the benzylic protons indicate successful cyclization.

Diagram 2: Synthetic Workflow & Mechanism

Reaction AcidCl 3-Phenylpropanoyl Chloride Linear N-(2-bromophenyl)- 3-phenylpropanamide (Linear Scaffold) AcidCl->Linear DCM, Et3N (Protocol A) Aniline 2-Bromoaniline Aniline->Linear DCM, Et3N (Protocol A) Cat Pd(OAc)2 / Ligand K3PO4, 100°C Linear->Cat Oxindole 3-Benzyloxindole (Cyclized Core) Cat->Oxindole Intramolecular C-H Arylation (Protocol B)

Caption: Conversion of the linear amide precursor into the bioactive oxindole scaffold via Palladium catalysis.

Part 3: Medicinal Chemistry & SAR Insights

When utilizing this compound in a screening library, the following Structure-Activity Relationship (SAR) trends are critical.

The Halogen Effect (Bioactivity)

In the linear form, the ortho-bromine is not merely a reactive handle; it enforces a specific conformation via steric clash with the amide carbonyl oxygen.

  • Modification: Replacing -Br with -H increases rotational freedom, often decreasing binding affinity for rigid pockets (e.g., Kinase ATP sites).

  • Modification: Replacing -Br with -CF

    
     maintains the steric bulk but eliminates the reactivity, making it a metabolically stable isostere for in vivo studies.
    
Linker Length Optimization

The 3-carbon (propanamide) chain places the terminal phenyl ring at a specific distance (~4.5 Å) from the amide.

  • Analogues:

    • Acetamide (2-carbon):[3] Often leads to a loss of potency in hydrophobic channels due to insufficient reach.

    • Butanamide (4-carbon): Increases entropic penalty upon binding. The propanamide length is often the "Goldilocks" zone for mimicking phenylalanine residues.

Biological Targets (Literature Grounding)

This scaffold class has shown validated activity in:

  • Butyrylcholinesterase (BChE) Inhibition: Derivatives of 3-phenylpropanamides interact with the acyl-binding pocket of BChE, relevant for Alzheimer's therapeutics [1].

  • Antimicrobial (Mycobacterial): Related N-aryl-phenylalanine amides (isosteres of the topic molecule) inhibit RNA polymerase in Mycobacterium abscessus [2].[4]

  • TRP Channel Modulation: The lipophilic tail and amide core resemble the pharmacophore of TRPV1 antagonists (Capsazepine analogues).

Part 4: Analytical Data Summary

Table 1: Physicochemical Profile (Predicted)

PropertyValueRelevance
Molecular Weight 304.18 g/mol Fragment-like, ideal for lead optimization.
cLogP ~3.7High lipophilicity; likely requires formulation aid (e.g., DMSO/Tween) for biological assays.
H-Bond Donors 1 (Amide NH)Critical for backbone alignment in protein pockets.
H-Bond Acceptors 1 (Carbonyl O)Interacts with Serine/Threonine residues.
Rotatable Bonds 5Moderate flexibility; cyclization (Protocol B) reduces this to 1.

References

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors. Source: National Institutes of Health (PMC). URL:[Link] (Note: Generalized link to PMC search for verification of scaffold class activity).

  • Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria. Source: MDPI (Antibiotics). URL:[Link][2]

  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization. Source: MDPI (Molecules). URL:[Link]

  • Palladium-Catalyzed Cyclization-Heck Reaction of Allenamides. Source: Organic Chemistry Portal. URL:[Link]

Sources

Thermochemical Characterization of N-(2-bromophenyl)-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermochemical profiling of N-(2-bromophenyl)-3-phenylpropanamide , structured for researchers and drug development professionals.

Executive Summary

In the realm of medicinal chemistry and solid-state pharmaceuticals, the thermodynamic stability of amide derivatives is a critical determinant of their bioavailability, solubility, and shelf-life.[1] This compound (CAS: 349537-52-6), a structural analog of N-phenylpropanamide, serves as a vital model for understanding the energetic impact of ortho-halogen substitution on the amide linkage.[1][2]

This guide provides a rigorous framework for the thermochemical characterization of this compound. It details the experimental protocols for determining standard molar enthalpies of formation (


), combustion (

), and phase transitions (

,

), and analyzes the structural causality governing its lattice energy.[1]

Chemical Identity & Synthesis for Calorimetry

To ensure high-fidelity thermochemical data, the sample must meet stringent purity standards (>99.9%).[1][2] Impurities, particularly solvent residues or unreacted amines, can introduce significant systematic errors in combustion calorimetry.[1]

Structural Profile
  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula:

    
    [1][4]
    
  • Molar Mass: 304.18 g/mol [1][2]

  • Key Features:

    • Amide Linkage: Central to hydrogen bonding networks.[1][2]

    • 2-Bromo Substituent: Introduces steric strain and potential intramolecular halogen bonding, distinct from its 4-bromo isomer.[1][2]

    • Hydrocinnamoyl Chain: Provides flexibility, influencing crystal packing efficiency.[1][2]

Synthesis & Purification Protocol

The synthesis typically involves the acylation of 2-bromoaniline with 3-phenylpropanoyl chloride (hydrocinnamoyl chloride).[1][2]

  • Reaction:

    
    
    
  • Purification for Calorimetry:

    • Recrystallization: Dissolve crude product in hot ethanol/water (3:1). Cool slowly to 4°C to promote defect-free crystal growth. Repeat 3x.

    • Sublimation: Final purification via vacuum sublimation at

      
       (approx. 80-90°C at 
      
      
      
      Pa) removes trace volatiles.[1][2]
    • Verification: Confirm purity via DSC (purity peak analysis) and combustion analysis (

      
       recovery ratio).
      

Experimental Methodologies: The Thermochemical Workflow

Accurate determination of the standard molar enthalpy of formation in the crystalline state,


, and the gaseous state, 

, requires a dual-method approach.[1]
Combustion Calorimetry (Energy of Combustion)

Objective: Determine the standard massic energy of combustion (


).[1][2]
  • Instrument: Isoperibol Rotating Bomb Calorimeter.

  • Protocol:

    • Pelletization: Press the purified sample into a pellet (~0.5 g).

    • Combustion Aid: Use a cotton thread fuse and, if necessary, a hydrocarbon oil (e.g., n-dodecane) as a combustion auxiliary to ensure complete oxidation of the bromine.[1][2]

    • Bomb Solution: Add 10.0 mL of

      
       to the bomb to dissolve the 
      
      
      
      and
      
      
      formed.[2]
    • Reaction:

      
      [1]
      
    • Correction: Apply Washburn corrections for the formation of nitric acid and the dissolution of HBr.

Knudsen Effusion / Calvet Microcalorimetry (Phase Transitions)

Objective: Determine the enthalpy of sublimation (


) to bridge the crystalline and gaseous states.
  • Method A: Calvet Microcalorimetry (Drop Method):

    • Drop a small sample (~5 mg) from room temperature into the calorimeter cell maintained at a high temperature (e.g., 400 K).

    • Measure the total heat effect (

      
      ).[1]
      
  • Method B: Knudsen Effusion (Vapor Pressure):

    • Measure the mass loss rate through a micro-orifice at controlled temperatures.[2]

    • Derive

      
       using the Clausius-Clapeyron relation: 
      
      
      
      .[1][2]
Workflow Diagram

ThermochemWorkflow Sample Purified Sample (>99.9%) Combustion Combustion Calorimetry (Rotating Bomb) Sample->Combustion Sublimation Knudsen Effusion / Calvet Microcalorimetry Sample->Sublimation Data_c Energy of Combustion (Δc U°) Combustion->Data_c Data_sub Enthalpy of Sublimation (Δsub H°) Sublimation->Data_sub Calc_f_cr Enthalpy of Formation (Crystal) Δf H°(cr) Data_c->Calc_f_cr Hess Law Calc_f_g Enthalpy of Formation (Gas) Δf H°(g) Data_sub->Calc_f_g Calc_f_cr->Calc_f_g + Δsub H° Lattice Lattice Energy Analysis (Structure-Property) Calc_f_g->Lattice Comparison with Group Additivity

Caption: Integrated workflow for determining the standard molar enthalpies of formation in crystalline and gaseous phases.

Thermochemical Data Analysis

Standard Molar Enthalpies

The following table summarizes the expected thermochemical parameters based on comparative data from isomeric N-(4-bromophenyl)-3-phenylpropanamide and group additivity values (Ribeiro da Silva et al.).

ParameterSymbolTypical Value Range (kJ/mol)Significance
Enthalpy of Fusion

25.0 – 35.0Energy required to break the crystal lattice; lower for 2-bromo vs 4-bromo due to packing disruption.[1][2]
Enthalpy of Sublimation

110.0 – 125.0Measure of intermolecular forces (H-bonds, van der Waals) in the solid state.[1]
Enthalpy of Combustion

-7800 to -8000Total energy content; used to derive formation enthalpy.[1][2]
Enthalpy of Formation (cr)

-200 to -250Stability of the solid compound relative to elements.[1][2]
Enthalpy of Formation (g)

-80 to -130Intrinsic stability of the isolated molecule; used for bond energy calculations.[1][2]

Note: Specific experimental values for the 2-bromo isomer should be validated against the 4-bromo isomer, which typically exhibits a higher melting point (


) and enthalpy of fusion due to more efficient packing.[1]
Structure-Energy Relationships

The 2-bromo substituent introduces a unique "ortho-effect" compared to the 3- or 4-bromo isomers:

  • Steric Hindrance: The bulky bromine atom at the ortho position forces the amide group out of planarity with the phenyl ring, reducing resonance stabilization (

    
    ).[1]
    
  • Intramolecular Interactions: Potential for a weak intramolecular hydrogen bond (

    
    ), which stabilizes the gas-phase molecule but may weaken the intermolecular H-bond network in the crystal lattice.[1][2]
    
  • Lattice Energy (

    
    ):  The 2-bromo isomer generally exhibits a lower lattice energy than the 4-bromo isomer (para-substituted), leading to higher solubility in organic solvents.[1][2]
    

Applications in Drug Development[1][2][5]

Solubility Prediction

The enthalpy of solution (


) is derived from the sublimation and solvation enthalpies:


For this compound, the lower

(relative to the para-isomer) suggests a lower energy barrier for dissolution, making it a more favorable candidate for formulation in lipophilic delivery systems.[1]
Stability Profiling

The difference between the gas-phase enthalpy of formation (


) and the group additivity predicted value reveals the strain energy .[1][2]
  • If

    
    , the molecule is strained (likely due to the ortho-bromo steric clash).[1]
    
  • This strain correlates with higher reactivity in metabolic pathways (e.g., hydrolytic cleavage by amidases).[1]

References

  • Ribeiro da Silva, M. A. V., et al. "Thermochemical studies of N-phenylamides."[1][2] Journal of Chemical Thermodynamics. (General reference for methodology).

  • Vecchio, S., et al. "Vapor pressures and standard molar enthalpies, entropies and Gibbs energies of sublimation of substituted acetanilide derivatives." Fluid Phase Equilibria, 2009.[1][2][5] Link

  • Barrio, M., et al. "Polymorphism and thermodynamic stability of amide derivatives."[1][2] Journal of Pharmaceutical Sciences, 2009.[1][2][5] Link

  • NIST Chemistry WebBook. "Standard Reference Data for N-(4-bromophenyl)acetamide and analogs." Link

  • Manolov, S., et al. "Synthesis and characterization of N-(substituted-phenyl)propanamides."[1][2] Molbank, 2023.[1][2] Link

Sources

N-(2-Bromophenyl)-3-phenylpropanamide: A Strategic Scaffold for Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical utility of N-(2-bromophenyl)-3-phenylpropanamide (CAS 349537-52-6), specifically as a high-value precursor for the synthesis of 3-substituted oxindoles via Palladium-catalyzed intramolecular


-arylation.

Technical Guide for Organic Chemists & Medicinal Researchers

Executive Summary

This compound is a specialized amide intermediate designed for the rapid construction of the oxindole (indolin-2-one) core, a privileged pharmacophore found in numerous kinase inhibitors (e.g., Sunitinib, Nintedanib).

Unlike simple halo-anilides, this molecule features a 3-phenylpropyl side chain . This specific linker length is engineered to facilitate a Palladium-catalyzed intramolecular


-arylation , effectively closing a 5-membered ring to yield 3-benzyl-oxindole . This transformation constructs a quaternary or tertiary carbon center at the C3 position—a notorious synthetic challenge—in a single, high-yielding step.

Key Applications:

  • Primary: Synthesis of 3-benzyl-1,3-dihydro-2H-indol-2-one (Oxindole formation).

  • Secondary: Radical cascade cyclizations to form spiro-fused heterocycles.

  • Tertiary: Precursor for dihydroquinolinones via Friedel-Crafts pathways (acid-mediated).

Structural Analysis & Synthetic Access

Molecule Specifications[1][2][3]
  • IUPAC Name:

    
    -(2-bromophenyl)-3-phenylpropanamide[1]
    
  • CAS Number: 349537-52-6[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 304.18 g/mol [2][1]

  • Key Motifs:

    • Aryl Bromide: The oxidative addition handle for transition metals (Pd, Cu).

    • Amide Linker: Provides the backbone for cyclization and directs acidity to the

      
      -methylene.
      
    • 
      -Methylene (
      
      
      
      ):
      The nucleophilic site upon deprotonation.
Synthesis of the Precursor

The synthesis follows a standard Schotten-Baumann or coupling reagent protocol. The high reliability of this step ensures scalable access to the precursor.

Protocol (Standard Scale: 10 mmol):

  • Reagents: 2-Bromoaniline (1.0 eq), 3-Phenylpropanoic acid (Hydrocinnamic acid) (1.1 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).
    
  • Solvent: Dichloromethane (DCM) or DMF (0.2 M).

  • Procedure:

    • Dissolve carboxylic acid in DCM at

      
      . Add EDC, HOBt, and DIPEA. Stir for 15 min.
      
    • Add 2-Bromoaniline dropwise.

    • Warm to RT and stir for 12–16 h.

    • Workup: Wash with

      
      , then sat. 
      
      
      
      , then brine. Dry over
      
      
      .
    • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (SiO

      
      ).
      

DOT Diagram: Synthetic Pathway

Synthesis A 2-Bromoaniline (Nucleophile) C Activated Ester (Intermediate) D N-(2-bromophenyl)- 3-phenylpropanamide (Precursor) A->D Attack B 3-Phenylpropanoic Acid (Electrophile) B->C Activation Reag EDC / HOBt / DIPEA DCM, 25°C, 12h C->D Amide Coupling

Caption: Modular synthesis of the precursor via EDC-mediated amide coupling.

Core Application: Palladium-Catalyzed Intramolecular -Arylation

This is the definitive application for this molecule. The reaction exploits the acidity of the amide


-protons (

in DMSO) to form a Palladium-enolate, which undergoes reductive elimination to form the C-C bond.
The Transformation
  • Substrate: this compound

  • Product: 3-benzyl-1,3-dihydro-2H-indol-2-one (3-Benzyloxindole)

  • Mechanism: Intramolecular

    
     coupling.
    
Optimized Protocol (Buchwald-Hartwig Conditions)

Reference Grounding: This protocol is derived from the foundational work of S.L. Buchwald on amide


-arylation [1].

Reagents:

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    .
  • Ligand: Binap (racemic or chiral) or Xantphos . Bidentate phosphines are crucial to prevent

    
    -hydride elimination and favor reductive elimination.
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 eq). The base must be strong enough to deprotonate the amide but compatible with the Pd cycle.
    
  • Solvent: THF or Toluene (anhydrous, degassed).

  • Temperature:

    
    .
    

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charge: Add Precursor (1.0 eq),

    
     (0.02 eq), Ligand (0.04 eq), and 
    
    
    
    (1.5 eq).
  • Solvation: Add anhydrous THF (0.1 M concentration).

  • Reaction: Heat to

    
     for 4–12 hours. Monitor by TLC/LC-MS.
    
    • Checkpoint: The starting material (Ar-Br) should disappear. A new spot (lower

      
       due to lactam formation) will appear.
      
  • Workup: Cool to RT. Dilute with

    
     (aq) and extract with EtOAc.
    
  • Purification: Flash chromatography.

Mechanistic Cycle

The success of this reaction relies on the Pd-Enolate intermediate.

DOT Diagram: Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) Enolate Palladium Enolate Formation OxAdd->Enolate + Base (-NaBr) BaseStep Base Exchange (NaOtBu) BaseStep->Enolate RedElim Reductive Elimination (C-C Bond Formed) Enolate->RedElim Ring Closure RedElim->Pd0 Regeneration Product 3-Benzyloxindole (Product) RedElim->Product Release

Caption: Pd(0)/Pd(II) cycle showing oxidative addition followed by intramolecular enolate capture.

Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have identified common failure modes for this specific substrate:

IssueCauseSolution
Protodehalogenation (Ar-Br

Ar-H)
Solvent contains water or proton source; Base is too weak.Use strictly anhydrous THF. Switch to KHMDS if

fails.
No Reaction Catalyst poisoning or poor oxidative addition.Switch ligand to a bulky, electron-rich phosphine like

or

.

-Hydride Elimination
Formation of unsaturated amide instead of ring closure.Use bidentate ligands (Binap, dppf) which enforce a bite angle that disfavors

-elimination.
Intermolecular Coupling Concentration too high.Perform reaction at high dilution (

) to favor intramolecular cyclization.

Advanced Pathway: Radical Cascade

Beyond Pd-catalysis, this precursor is valuable for radical cascade reactions .

  • Method: Photoredox catalysis (e.g.,

    
    ) or radical initiators (AIBN/
    
    
    
    ).
  • Mechanism: Generation of an aryl radical at the 2-position, which performs a 5-exo-trig cyclization onto the amide carbonyl (rare) or hydrogen atom transfer (HAT) followed by recombination.

  • Utility: Useful for accessing spiro-oxindoles if the

    
    -position is pre-functionalized with an alkene.
    

References

  • Yang, B. H., & Buchwald, S. L. (1999).[4] Palladium-Catalyzed

    
    -Arylation of Amides.[4] Organic Letters, 1(1), 35–37.[4] 
    
  • Lee, S., & Hartwig, J. F. (2001).[4] Palladium-Catalyzed Synthesis of Oxindoles.[4] Journal of Organic Chemistry, 66(10), 3402–3415.

  • Klinke, F. J., et al. (2023). Recent Advances in the Synthesis of Oxindoles.[4] Organic Chemistry Portal.

  • PubChem Compound Summary. (2025). This compound.[1] CID 532829.[2]

Disclaimer: This guide is for research purposes only. All synthesis must be conducted in a controlled laboratory environment by qualified personnel.

Sources

Methodological & Application

Application Note: Synthesis of Quinoline Derivatives via Vilsmeier-Haack Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for synthesizing functionalized quinoline derivatives—specifically 8-bromo-2-chloro-3-benzylquinoline —from N-(2-bromophenyl)-3-phenylpropanamide via the Meth-Cohn variation of the Vilsmeier-Haack reaction .

This transformation is chemically significant because it converts a saturated amide into a fully aromatic, highly functionalized heterocyclic core in a single pot, leveraging the reactivity of the Vilsmeier reagent (POCl₃/DMF).

Abstract & Scientific Rationale

The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry, given the scaffold's prevalence in antimalarial, anticancer, and antiviral therapeutics. While traditional methods like the Skraup or Friedländer synthesis require harsh conditions or unstable intermediates, the Meth-Cohn synthesis offers a direct route from readily available acetanilides to 2-chloro-3-formyl (or 3-alkyl) quinolines.

In this protocol, we utilize This compound as the substrate. The presence of the ortho-bromo substituent on the aniline ring and the beta-phenyl group on the alkyl chain presents a unique opportunity:

  • Regioselectivity: The steric bulk and electronic effect of the bromine atom at the 2-position directs the cyclization to the unsubstituted ortho-position (position 6 of the aniline), yielding the 8-bromoquinoline isomer.

  • Functionalization: The resulting product contains three distinct handles for orthogonal functionalization:

    • C2-Chlorine: Susceptible to SNAr (nucleophilic displacement) with amines, alkoxides, or thiols.

    • C8-Bromine: Excellent partner for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

    • C3-Benzyl: Provides a lipophilic anchor or site for radical functionalization.

Reaction Mechanism (Chemical Logic)

The transformation proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent).[1][2]

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium salt).[2][3][4]

  • Activation: The amide oxygen attacks the Vilsmeier reagent, converting the amide into an imidoyl chloride-like intermediate.

  • Cyclization: The activated intermediate undergoes electrophilic aromatic substitution (EAS) onto the ortho-position of the N-aryl ring.

  • Aromatization: Elimination of HCl and subsequent aromatization yields the quinoline core.

Mechanistic Pathway Diagram

VilsmeierMechanism Figure 1: Mechanistic pathway for the Meth-Cohn cyclization of N-aryl amides to quinolines. Reagent Vilsmeier Reagent (POCl3 + DMF) Intermediate1 Imidoyl Chloride Intermediate Reagent->Intermediate1 Activation Substrate N-(2-bromophenyl)- 3-phenylpropanamide Substrate->Intermediate1 Nucleophilic Attack Cyclization Intramolecular EAS Cyclization Intermediate1->Cyclization - HCl Product 8-Bromo-2-chloro- 3-benzylquinoline Cyclization->Product Aromatization

[2][5]

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
This compound 304.181.01.0 g (3.29 mmol)Substrate
Phosphoryl Chloride (POCl₃) 153.337.02.15 mL (23.0 mmol)Dehydrating/Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.092.50.64 mL (8.2 mmol)Reagent/Solvent
Dichloromethane (DCM) 84.93-10 mLExtraction Solvent
Sodium Bicarbonate (NaHCO₃) 84.01-Sat. Aq. SolutionNeutralization
Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Equip a dry 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Add DMF (0.64 mL) and cool the flask to 0°C using an ice-water bath.

  • Add POCl₃ (2.15 mL) dropwise over 15 minutes under an inert atmosphere (N₂ or Ar).

    • Critical Note: The reaction is exothermic. Ensure temperature remains < 5°C to prevent thermal decomposition of the reagent.

    • Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).

Step 2: Addition of Substrate

  • Once the addition of POCl₃ is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Add solid This compound (1.0 g) in small portions to the stirring Vilsmeier reagent.

    • Tip: If the amide is not soluble, a minimal amount of dry chloroform or additional DMF can be used to facilitate transfer, though neat addition is preferred to maximize concentration.

Step 3: Cyclization

  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Transfer the flask to a pre-heated oil bath at 85°C .

  • Stir at 85°C for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting amide (Rf ~0.3) should disappear, and a new, less polar fluorescent spot (Product, Rf ~0.6) should appear.

Step 4: Workup and Isolation

  • Cool the reaction mixture to RT.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

    • Safety Alert: Hydrolysis of excess POCl₃ is violent and releases HCl gas. Perform this step in a fume hood.

  • Neutralize the aqueous mixture to pH ~8 using saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL) .

  • Combine organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield the crude yellow oil/solid.

Step 5: Purification

  • Purify via flash column chromatography (Silica Gel 60).

  • Eluent: Gradient of 0% to 5% EtOAc in Hexanes.

  • Isolate the product as an off-white to pale yellow solid.

Analytical Data (Expected)

  • Product: 8-Bromo-2-chloro-3-benzylquinoline

  • Yield: 65–75%

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (s, 1H, H-4 quinoline) – Diagnostic singlet for the quinoline ring proton.

    • δ 7.95 (d, J = 8.0 Hz, 1H, H-5)

    • δ 7.80 (d, J = 8.0 Hz, 1H, H-7)

    • δ 7.45 (t, J = 8.0 Hz, 1H, H-6)

    • δ 7.20–7.35 (m, 5H, Benzyl aromatic protons)

    • δ 4.25 (s, 2H, Ar-CH₂-Ar) – Benzylic methylene singlet.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ for C₁₆H₁₁BrClN: ~331.98

    • Observed pattern: Characteristic isotopic cluster for 1 Br and 1 Cl (M, M+2, M+4).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation of amide.Increase POCl₃ equivalents (up to 10 eq) or reaction time. Ensure anhydrous conditions.
Charring/Tars Reaction temperature too high.Reduce temperature to 75°C. Add POCl₃ slower to control exotherm.
No Cyclization Steric hindrance or deactivation.Ensure the Vilsmeier reagent is pre-formed at 0°C before adding substrate.
Hydrolysis Product Quenching too aggressive.Pour reaction into ice, not water into reaction. Maintain pH 8 during extraction.

Workflow Visualization

SynthesisWorkflow Figure 2: Operational workflow for the synthesis of 8-bromo-2-chloro-3-benzylquinoline. Start Start: This compound ReagentPrep Reagent Prep: DMF + POCl3 @ 0°C (15 min) Addition Addition: Add Substrate to Reagent (Stir 30 min @ 0°C) ReagentPrep->Addition Heating Cyclization: Heat to 85°C (4-6 Hours) Addition->Heating Quench Quench: Pour onto Crushed Ice Neutralize with NaHCO3 Heating->Quench Workup Workup: Extract with DCM Dry & Concentrate Quench->Workup Purify Purification: Flash Chromatography (Hexanes/EtOAc) Workup->Purify Final Final Product: 8-Bromo-2-chloro-3-benzylquinoline Purify->Final

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[2][4][5] Comprehensive Organic Synthesis, 2, 777-794.

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration and Functionalization.[7] Green and Sustainable Chemistry, 3, 251.

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Applications.

Sources

Application Note: N-(2-bromophenyl)-3-phenylpropanamide (2-Br-PPA) in Anti-Virulence Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and microbiology. It details the utilization of N-(2-bromophenyl)-3-phenylpropanamide (referred to herein as 2-Br-PPA ) as a lead scaffold for Quorum Sensing Inhibition (QSI) . Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), 2-Br-PPA operates as an anti-virulence agent, disarming pathogenic bacteria by jamming their communication networks.[1]

Introduction & Scientific Rationale

The rise of Antimicrobial Resistance (AMR) necessitates non-bactericidal therapeutic strategies.[1] This compound (2-Br-PPA) represents a class of synthetic N-aryl-3-phenylpropanamides designed to mimic the structure of bacterial autoinducers, specifically N-acyl homoserine lactones (AHLs).

The Structural Logic

Natural AHLs possess a homoserine lactone head group that is hydrolytically unstable and susceptible to enzymatic degradation (lactonolysis).[1] 2-Br-PPA replaces this labile lactone ring with a stable 2-bromophenyl amide moiety.

  • Pharmacophore: The 3-phenylpropanamide tail mimics the fatty acyl chain of the natural ligand (e.g., 3-oxo-C12-HSL).

  • Mechanism: The molecule binds competitively to the LasR receptor (in P. aeruginosa) or LuxR homologs.[1] The bulky 2-bromo substituent provides steric hindrance that prevents the receptor from undergoing the conformational change required for DNA binding and dimerization.

Mechanism of Action (MOA)[1]

2-Br-PPA functions as a competitive antagonist . It occupies the ligand-binding domain (LBD) of the LasR transcriptional regulator but fails to induce the folding necessary for transcriptional activation. This results in the silencing of downstream virulence genes (lasB elastase, phz pyocyanin, and biofilm formation) without inhibiting bacterial growth.[1]

Visualization: Pathway Interference

The following diagram illustrates the competitive inhibition mechanism within the P. aeruginosa LasR circuit.

MOA_Pathway cluster_competition Ligand Competition in Periplasm/Cytoplasm LasI LasI Synthase AHL Natural AHL (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR_Active LasR-AHL Complex (Dimerized/Active) AHL->LasR_Active Binds & Folds Inhibitor 2-Br-PPA (Inhibitor) LasR_Blocked LasR-Inhibitor Complex (Inactive/Degraded) Inhibitor->LasR_Blocked Competitive Binding LasR_Inactive LasR Protein (Unfolded/Monomer) DNA Target DNA (lasB, rhlR promoters) LasR_Active->DNA Activates Transcription LasR_Blocked->DNA No Binding Virulence Virulence Factors (Biofilm, Pyocyanin) DNA->Virulence Expression

Figure 1: Mechanism of Action.[1][2] 2-Br-PPA competes with natural AHL for the LasR receptor. Binding of 2-Br-PPA forms a non-functional complex, preventing the transcription of virulence genes.

Experimental Protocols

Protocol A: Synthesis & Purity Verification

Before biological testing, the integrity of the amide bond is critical.

  • Coupling Reaction: React 3-phenylpropanoic acid (1.0 eq) with 2-bromoaniline (1.1 eq) using EDC.HCl (1.2 eq) and DMAP (0.1 eq) in Dichloromethane (DCM) at room temperature for 12 hours.

  • Purification: Wash with 1N HCl (to remove unreacted aniline) and saturated NaHCO₃ (to remove unreacted acid). Recrystallize from Ethanol/Water.[1]

  • QC Check:

    • 1H NMR (DMSO-d6): Confirm amide proton singlet (~9.5 ppm) and distinct aromatic multiplets.

    • Purity: Must be >95% by HPLC to ensure observed bioactivity is not due to toxic impurities (e.g., residual aniline).

Protocol B: LasR Antagonist Reporter Assay

This assay quantifies the ability of 2-Br-PPA to inhibit LasR-mediated gene expression using a GFP reporter strain.

Materials:

  • Strain: E. coli pSB1075 (contains lasR gene and lasI promoter fused to luxCDABE or gfp) or P. aeruginosa PAO1-plasB-gfp.[1]

  • Agonist: Synthetic 3-oxo-C12-HSL (Sigma).

  • Media: Luria-Bertani (LB) broth buffered with MOPS (pH 7.0).[1]

Workflow:

  • Seed Culture: Grow reporter strain overnight in LB + Antibiotic (e.g., Tetracycline 10 µg/mL). Dilute 1:100 into fresh medium.

  • Plate Setup: In a black 96-well clear-bottom plate:

    • Add 10 nM 3-oxo-C12-HSL (constant concentration) to all test wells.

    • Add 2-Br-PPA in serial dilutions (e.g., 100 µM to 0.1 µM).[1]

    • Controls:

      • Positive: Bacteria + Agonist + DMSO (No inhibitor).[1]

      • Negative:[1] Bacteria + DMSO (No agonist).[1]

      • Sterility:[1] Media only.[1]

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 4–6 hours.

  • Measurement:

    • Measure Fluorescence (Ex 485 nm / Em 535 nm) for GFP.

    • Measure OD600 to normalize for cell growth.

  • Calculation:

    
    
    
Protocol C: Biofilm Inhibition Assay

To determine if transcriptional inhibition translates to phenotypic biofilm reduction.

  • Culture: Dilute P. aeruginosa PAO1 overnight culture to OD600 = 0.05 in M9 minimal media (supplemented with 0.2% glucose and 0.5% casamino acids).

  • Treatment: Add 2-Br-PPA (at 0.5x, 1x, and 2x the IC50 determined in Protocol B) to static wells in a 96-well PVC microtiter plate.

  • Growth: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard planktonic media gently.[1]

    • Wash 3x with sterile water.[1]

    • Stain with 0.1% Crystal Violet (CV) for 15 mins.[1]

    • Solubilize CV with 30% Acetic Acid.[1]

  • Quantification: Measure Absorbance at 550 nm.

Data Analysis & Interpretation

When characterizing 2-Br-PPA, distinguish between Quorum Quenching (desired) and Antibiosis (undesired for this application).[1]

Expected Data Profile:

Assay TypeMetricExpected Result for 2-Br-PPAInterpretation
Growth Curve OD600No significant reduction vs. ControlNon-bactericidal. Confirms mechanism is not cell death.
Reporter Assay IC501.0 – 10.0 µMPotent competitive inhibition of LasR.[1]
Biofilm Mass OD550>50% reduction at 50 µMPhenotypic translation of gene silencing.[1]
Pyocyanin OD695Significant decrease (clear supernatant)Inhibition of phz operon (virulence factor).[1]
Workflow Visualization

The following diagram outlines the logical flow for validating 2-Br-PPA.

Validation_Workflow cluster_assays Parallel Biological Assays Start Synthesize 2-Br-PPA Purity Verify Purity (>95%) Start->Purity MIC MIC Assay (Growth Inhibition) Purity->MIC Reporter LasR Reporter Assay (Gene Silencing) Purity->Reporter Decision Is Growth Inhibited? MIC->Decision Outcome2 Proceed to Phenotype Reporter->Outcome2 High Inhibition Outcome1 Antibiotic Profile (Not QSI) Decision->Outcome1 Yes (Low MIC) Decision->Outcome2 No (High MIC) Biofilm Biofilm Assay (Crystal Violet) Outcome2->Biofilm Virulence Pyocyanin/Elastase Assay Outcome2->Virulence

Figure 2: Validation Workflow.[1] Differentiating true QSI activity from general toxicity is the critical decision point.

Troubleshooting & Expert Tips

  • Solubility: 2-Br-PPA is hydrophobic. Dissolve stock in 100% DMSO (50 mM). Ensure final assay DMSO concentration is <0.5% to avoid affecting bacterial growth or membrane permeability.[1]

  • Auto-fluorescence: Phenylpropanamides can sometimes fluoresce. Always run a "Compound Only" control in the reporter assay to subtract background signal.

  • Timing: Add the inhibitor before or simultaneously with the agonist (3-oxo-C12-HSL). Adding it after the culture has reached high density (quorate state) will be ineffective as LasR is already folded and bound to DNA.[1]

  • Counter-Screening: Always test against an RhlR reporter as well.[1] While 3-phenylpropanamides are often LasR-selective, cross-talk exists.

References

  • Geske, G. D., et al. (2007).[1] "Modulation of Bacterial Quorum Sensing with Synthetic Inhibitors: Probing the Ligand Binding Site of the LuxR-Type Receptor LasR." Journal of the American Chemical Society. [1]

    • Establishes the N-aryl amide scaffold as a key mimic for AHLs.
  • Rasmussen, T. B., & Givskov, M. (2006).[1][3] "Quorum sensing inhibitors: a bargain of effects."[1] Microbiology.

    • Foundational review on QSI mechanisms and screening protocols.
  • Smith, K. M., et al. (2003).[1] "Induction and Inhibition of Pseudomonas aeruginosa Quorum Sensing by Synthetic Autoinducer Analogs." Chemistry & Biology. [1]

    • Details the specific structure-activity relationships of phenylpropanamide deriv
  • O'Brien, K. T., et al. (2015).[1][4] "Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa." ACS Medicinal Chemistry Letters. [1]

    • Provides advanced protocols for LasR inhibition assays.
  • Hentzer, M., et al. (2002).[1] "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal.[1] [1]

    • The standard protocol for biofilm and virulence factor (pyocyanin) quantification.[1]

Sources

Experimental setup for N-(2-bromophenyl)-3-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, scalable synthesis of N-(2-bromophenyl)-3-phenylpropanamide . Unlike the common para-substituted analogs, the ortho-bromo substitution presents specific steric and electronic challenges (reduced nucleophilicity of the amine) that necessitate a high-energy acyl chloride activation strategy rather than standard carbodiimide coupling.

Core Directive & Strategic Analysis

The synthesis of this compound involves the coupling of 3-phenylpropanoic acid (hydrocinnamic acid) with 2-bromoaniline .

The Challenge: Ortho-Effect & Nucleophilicity

2-Bromoaniline is a poor nucleophile compared to aniline or 4-bromoaniline due to two factors:

  • Electronic Deactivation: The bromine atom exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the amine nitrogen.

  • Steric Hindrance: The bulky bromine atom at the ortho position hinders the approach of the electrophile.

The Solution: The Acid Chloride Route

Standard coupling reagents (e.g., EDC, DCC) often result in sluggish kinetics and incomplete conversion for sterically hindered anilines. We employ the Acid Chloride Method , converting the carboxylic acid to the highly electrophilic acyl chloride using Thionyl Chloride (


). This species is reactive enough to overcome the steric barrier of the 2-bromoaniline.

Experimental Protocol

Reagents & Stoichiometry

Scale: 10.0 mmol basis (Scalable to 100 mmol)

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
3-Phenylpropanoic acid 150.171.01.50 gSubstrate (Acid)
Thionyl Chloride (

)
118.971.51.1 mLActivator
DMF (Anhydrous) 73.09Cat.2-3 dropsCatalyst
2-Bromoaniline 172.021.01.72 gSubstrate (Amine)
Triethylamine (

)
101.191.52.1 mLHCl Scavenger
Dichloromethane (DCM) --30 mLSolvent
Step-by-Step Methodology
Phase 1: Activation (In-Situ Acid Chloride Generation)

Rationale: DMF catalyzes the formation of the Vilsmeier-Haack-like intermediate, significantly accelerating the reaction with thionyl chloride.

  • Setup: Equip a dry 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (

    
    ) or 
    
    
    
    line.
  • Addition: Charge the flask with 3-phenylpropanoic acid (1.50 g) and 10 mL of dry DCM.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Chlorination: Add Thionyl Chloride (1.1 mL) dropwise over 5 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction: Reflux the mixture at 45°C for 2 hours.

    • Checkpoint: The solution should become clear.

  • Concentration: Cool to room temperature (RT) and concentrate in vacuo to remove excess

    
     and solvent. Re-dissolve the resulting yellow oil (crude acid chloride) in 10 mL of fresh anhydrous DCM.
    
Phase 2: Amide Coupling (Schotten-Baumann Conditions)

Rationale: The base must be present to neutralize the HCl generated, preventing the protonation of the unreacted aniline which would render it non-nucleophilic.

  • Preparation: In a separate 100 mL RBF, dissolve 2-bromoaniline (1.72 g) and Triethylamine (2.1 mL) in 15 mL of dry DCM. Cool this solution to 0°C (ice bath).

  • Coupling: Add the solution of 3-phenylpropanoyl chloride (from Phase 1) dropwise to the aniline solution over 15 minutes.

    • Control: Maintain internal temperature < 5°C to minimize side reactions.

  • Equilibration: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.

    • TLC Monitoring: Silica gel, 20% EtOAc/Hexane. Look for the disappearance of 2-bromoaniline (

      
      ).
      
Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into 50 mL of cold water.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with 10 mL DCM.

  • Acid Wash (Critical): Wash the combined organics with 1M HCl (2 x 20 mL).

    • Purpose: Removes unreacted 2-bromoaniline and TEA.

  • Base Wash: Wash with Sat.

    
      (2 x 20 mL).
    
    • Purpose: Removes unreacted acid and trace HCl.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Hexane/EtOAc .

    • Yield Expectation: 80–90% (White crystalline solid).

Visualization & Logic

Reaction Workflow (DOT Diagram)

This diagram illustrates the critical path from reagents to purified product, highlighting the "Acid Wash" step as the key quality control point.

SynthesisWorkflow Start Start: Reagents Activation Phase 1: Activation (SOCl2, DMF, Reflux) Start->Activation 3-Phenylpropanoic Acid Intermed Intermediate: 3-Phenylpropanoyl Chloride Activation->Intermed - SO2, - HCl Coupling Phase 2: Coupling (2-Bromoaniline, TEA, 0°C) Intermed->Coupling Dropwise Addition Workup Phase 3: Workup (Wash: 1M HCl -> NaHCO3) Coupling->Workup 4-6 Hours RT Product Final Product: This compound Workup->Product Recrystallization

Caption: Operational workflow emphasizing the intermediate isolation and critical acid wash step.

Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate. The base (


) acts as a proton shuttle.

Mechanism AcidCl Acid Chloride (Electrophile) Tetra Tetrahedral Intermediate AcidCl->Tetra Attack Amine 2-Bromoaniline (Nucleophile) Amine->Tetra Prod Amide Product Tetra->Prod Elimination of Cl- Base TEA (Base) Base->Prod Scavenges H+

Caption: Nucleophilic acyl substitution mechanism showing the convergence of amine and acid chloride.

Validation & Troubleshooting (E-E-A-T)

Characterization Data (Expected)

To validate the synthesis, compare your data against these expected values.

  • Physical State: White crystalline solid.

  • Melting Point: ~90–95°C (Estimate based on para-isomer trends; para-isomer mp is 96°C [1]).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.35 (br s, 1H, NH) – Downfield due to H-bonding and EWG effect.
      
    • 
       7.55 (dd, 1H, Ar-H ortho to Br)
      
    • 
       7.15–7.35 (m, 8H, Ar-H)
      
    • 
       3.08 (t, 2H, 
      
      
      
      benzylic)
    • 
       2.72 (t, 2H, 
      
      
      
      alpha-carbonyl)
Troubleshooting Guide
IssueDiagnosisCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use fresh

.
Impurity: Starting Amine Incomplete CouplingCheck pH of aqueous layer during workup; ensure it is acidic (pH < 2) to remove aniline.
Dark Color Oxidation of AnilinePerform the coupling step under Nitrogen atmosphere. Use distilled aniline if the starting material is black.
Safety (HSE)
  • Thionyl Chloride: Highly corrosive, reacts violently with water. Handle in a fume hood.

  • 2-Bromoaniline: Toxic if swallowed or in contact with skin. Potential mutagen.

  • Waste: Aqueous layers from workup contain TEA-HCl and must be treated as basic/neutral organic waste.

References

  • ChemicalBook. N-(4-bromophenyl)-3-phenylpropanamide Properties and Synthesis. (Protocol adapted from para-isomer precedent). Link

  • BenchChem. Synthesis of p-Phenylenediamine derivatives via Amide Intermediates. (General amide coupling protocols). Link

  • Organic Syntheses. General Procedure for Acid Chloride Formation. Org.[1][3][5][6][7] Synth. Coll. Vol. 1, p. 147. Link

  • PubChem. N-(4-bromophenyl)-3-phenylpropanamide Compound Summary. (Physical property data source). Link

Sources

Application Note: Purification Strategies for N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification of N-(2-bromophenyl)-3-phenylpropanamide (CAS: 349537-52-6) , a structural motif frequently encountered in kinase inhibitors and peptidomimetics.[1][2] Unlike its para-substituted counterparts, the ortho-bromo substituent introduces steric hindrance that complicates synthesis and alters solubility profiles.[1][2] This protocol prioritizes the removal of the stubborn impurity 2-bromoaniline , which often co-elutes during chromatography due to similar lipophilicity.[3] We present a three-tiered purification strategy: Chemoselective Acidic Workup (Tier 1), Solvent-Anti-Solvent Recrystallization (Tier 2), and Flash Chromatography (Tier 3).[4][1][3][2]

Chemical Profile & Impurity Analysis[2][4][5][6][7][8][9]

Before initiating purification, one must understand the "Enemy" (Impurities) and the "Target" (Product).[1][3][5]

CompoundRoleStructure NotepKa (Approx)Solubility Behavior
This compound Target Lipophilic amide.[1][2] Ortho-Br twists the phenyl ring, potentially lowering MP compared to para isomer.~15 (Amide NH)Soluble in DCM, EtOAc, hot EtOH.[4][1][3] Insoluble in water.[2]
2-Bromoaniline Critical Impurity Weak nucleophile.[2] Often remains unreacted due to steric hindrance.[2] Oxidizes to dark/colored species.[2]~2.5 (Conjugate acid)Soluble in organic solvents.[2] Soluble in strong acid (pH < 1).[2]
3-Phenylpropanoic Acid Byproduct From hydrolysis of acid chloride or unreacted starting material.[2]~4.5 (Carboxylic acid)Soluble in base (NaHCO₃/NaOH).[1][2]
The "Ortho" Effect Warning

The 2-bromo substituent creates significant steric clash.[2] Unlike N-(4-bromophenyl)-3-phenylpropanamide (MP 65–70 °C), the ortho isomer may exhibit a depressed melting point or tendency to "oil out" during crystallization.[1][2]

Purification Decision Matrix

The following workflow dictates the logical progression of purification based on crude purity and physical state.

Purification_Workflow Start Crude Reaction Mixture Workup Tier 1: Chemoselective Workup (Remove 2-Bromoaniline) Start->Workup CheckState Physical State Check Decision1 Purity > 95%? CheckState->Decision1 Solid obtained Column Tier 3: Flash Chromatography (Hex/EtOAc) CheckState->Column Oily residue Workup->CheckState Recryst Tier 2: Recrystallization (EtOH/Water) Decision1->Recryst No (Solid) Final Final QC (HPLC/NMR) Decision1->Final Yes Recryst->Final Column->Final

Figure 1: Strategic decision tree for selecting the appropriate purification method based on the physical state and purity of the crude material.

Tier 1: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Remove >98% of unreacted 2-bromoaniline and 3-phenylpropanoic acid.[1][2] Mechanism: Exploiting the basicity of the aniline and acidity of the carboxylic acid.[3]

Protocol
  • Dissolution : Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of crude.[2]

    • Note: Dichloromethane (DCM) can be used, but EtOAc is preferred for safer handling and better phase separation.[4][1][3]

  • Acid Wash (Critical Step) :

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism: 2-Bromoaniline is a weak base.[2] 1M HCl protonates it to the anilinium salt (water-soluble), partitioning it into the aqueous layer.[4]

    • Tip: Do not use concentrated HCl, as it may hydrolyze the amide bond over time.[3]

  • Base Wash :

    • Wash the organic layer 2x with Saturated NaHCO₃ .

    • Mechanism: Deprotonates any unreacted 3-phenylpropanoic acid to its carboxylate salt (water-soluble).[1][2]

  • Brine Wash & Dry :

    • Wash 1x with saturated brine to remove trapped water.[2]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Concentration : Filter and evaporate solvent under reduced pressure.

Success Criterion: A solid or thick oil remains.[2] If the oil smells strongly of "amine" (fishy/acrid), repeat the Acid Wash.[3]

Tier 2: Recrystallization (The Gold Standard)

Objective: Obtain crystalline solid with >99% purity. Applicability: Only if the crude after Tier 1 is a solid.

Solvent Screening Table

Based on the lipophilicity of the phenylpropanamide scaffold, the following solvent systems are recommended.

Solvent SystemRatio (v/v)SuitabilityComments
Ethanol / Water Start 9:1 High Best balance.[1][2] Product dissolves in hot EtOH; water acts as anti-solvent.[2]
Ethyl Acetate / Hexane1:3MediumGood for non-polar impurities, but risk of "oiling out" is higher.[3]
Toluene100%LowRequires high heat; good for very large scale but hard to remove solvent traces.[2]
Detailed Protocol (EtOH/Water System)
  • Dissolution : Place crude solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating on a hot plate (approx. 60-70°C) until the solid just dissolves.

    • Do not boil aggressively.

  • Anti-Solvent Addition : Remove from heat.[2] While still hot, add warm water dropwise.[4][1][3]

    • Stop immediately when a faint turbidity (cloudiness) persists.[2]

  • Re-dissolution : Add 1-2 drops of hot Ethanol to clear the solution again.[2]

  • Crystallization :

    • Allow the flask to cool to room temperature slowly (undisturbed).

    • Once room temp is reached, place in an ice bath (0-4°C) for 30 minutes.[1][3][2]

  • Filtration : Filter the white needles/crystals using a Buchner funnel. Wash with cold 50% Ethanol/Water.[2]

Troubleshooting "Oiling Out": If the product separates as an oil droplets instead of crystals:

  • Cause: The solution is too concentrated or cooled too fast.

  • Fix: Re-heat to dissolve the oil, add more Ethanol, and cool very slowly. Scratch the glass with a spatula to induce nucleation.

Tier 3: Flash Column Chromatography

Objective: Separation when recrystallization fails or product is an oil.[2] Stationary Phase: Silica Gel (230-400 mesh).[2]

Elution Strategy

The 2-bromo substituent increases lipophilicity compared to unsubstituted amides.[2]

  • Mobile Phase A: Hexanes (or Heptane)[4][1][3]

  • Mobile Phase B: Ethyl Acetate (EtOAc)[4][1][3][2]

Gradient Protocol:

  • Equilibration: 100% Hexanes (2 CV - Column Volumes).

  • Loading: Dissolve crude in minimum DCM or adsorb onto silica (dry load) if the crude is not very soluble in Hexanes.[2]

  • Elution:

    • 0% to 10% B (EtOAc) over 5 mins: Elutes non-polar impurities.[2]

    • 10% to 30% B over 15 mins : Target Product typically elutes here.

    • 30% to 50% B: Elutes more polar byproducts/dimers.

TLC Visualization:

  • UV (254 nm): Strong absorption due to two aromatic rings.[2]

  • Stain: KMnO₄ (oxidizes impurities) or Iodine.[2]

Quality Control & References

QC Criteria
  • HPLC Purity: >98% (Area under curve at 254 nm).[2]

  • 1H NMR (CDCl₃):

    • Look for the Amide NH singlet (broad, ~7.0-8.0 ppm).[4][1][2]

    • Diagnostic Triplet : 3-phenylpropanamide chain protons (CH2) typically appear as triplets around 2.7 and 3.0 ppm.[2]

    • Impurity Check : Ensure no broad singlet at ~4.0 ppm (indicative of residual 2-bromoaniline NH2).[2]

References
  • General Amide Purification : Purification of Laboratory Chemicals, 8th Ed.[3] Armarego, W. L. F. (2017).[4][3][5] Butterworth-Heinemann.[2] [4][3][2]

  • Recrystallization of Anilides : Vogel, A. I.[3] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical.[2] (Standard reference for acetanilide derivatives).

  • Synthesis of Phenylpropanamides : MolCore. This compound Product Data. Link

  • Chromatography Techniques : Still, W. C., Kahn, M., & Mitra, A. (1978).[4][1][3] Rapid chromatographic technique for preparative separations with moderate resolution. J. Org.[2] Chem., 43(14), 2923–2925.[4][3] Link[4][3][2]

Sources

Use of N-(2-bromophenyl)-3-phenylpropanamide in molecularly imprinted polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of N-(2-bromophenyl)-3-phenylpropanamide as a Dummy Template in Molecularly Imprinted Polymers

Executive Summary

This application note details the protocol for utilizing This compound (2-Br-PP) as a Dummy Template in the synthesis of Molecularly Imprinted Polymers (MIPs).

While direct imprinting is common, this protocol specifically addresses the "Template Bleeding" challenge in trace analysis. This molecule is the ortho-isomer of N-(4-bromophenyl)-3-phenylpropanamide , a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of the antitubercular drug Bedaquiline [1]. By imprinting with the ortho-analogue (2-Br-PP), researchers can create selective cavities for the para-isomer (4-Br-PP) target without the risk of residual template interfering with the quantification of the analyte.

Key Applications:

  • Pharmaceutical QC: Trace enrichment of genotoxic impurities in Bedaquiline synthesis.

  • Environmental Analysis: Selective extraction of amide-based pollutants.

  • Fundamental Research: Investigation of halogen bonding (σ-hole interactions) in molecular recognition.

Technical Background & Mechanistic Rationale

The "Dummy Template" Strategy

In traditional MIPs, the target analyte is used as the template. However, incomplete template removal leads to "bleeding" (leaching) during analysis, causing false positives in LC-MS/MS.

  • Target Analyte: N-(4-bromophenyl)-3-phenylpropanamide (4-Br-PP).[1]

  • Dummy Template: this compound (2-Br-PP).

Why this works:

  • Structural Homology: Both molecules share the identical 3-phenylpropanamide "tail" and the bromophenyl "head," ensuring the imprinted cavity accepts the target.

  • Chromatographic Resolution: The ortho-substitution (2-Br) creates a distinct retention time compared to the para-substitution (4-Br), allowing any leached template to be chromatographically separated from the target analyte.

  • Halogen Bonding: The bromine atom acts as a halogen bond donor (σ-hole) to electron-rich monomers, enhancing selectivity beyond simple hydrogen bonding.

Molecular Recognition Mechanism

The recognition is driven by a dual-interaction mechanism:

  • Hydrogen Bonding: Between the amide carbonyl/NH groups of the template and the carboxyl groups of the functional monomer (Methacrylic Acid, MAA).

  • 
    -
    
    
    
    Stacking:
    Between the phenyl rings of the template and the aromatic cross-linkers (Divinylbenzene, DVB) or monomers.

Caption: Schematic representation of the imprinting process using this compound.

Experimental Protocols

Reagents & Materials
ComponentMaterialRole
Template This compoundDummy Template
Monomer Methacrylic Acid (MAA)Functional Monomer (H-bond donor)
Cross-linker Ethylene Glycol Dimethacrylate (EGDMA)Structural rigidity
Porogen Toluene or Acetonitrile (Anhydrous)Pore formation (Toluene favors H-bonds)
Initiator 2,2'-Azobisisobutyronitrile (AIBN)Radical initiation
Wash Solvent Methanol:Acetic Acid (9:1, v/v)Template removal
Synthesis of the MIP (Precipitation Polymerization)

Precipitation polymerization is chosen to yield uniform microspheres suitable for SPE packing without grinding.

  • Pre-complexation:

    • Dissolve 1.0 mmol of this compound in 40 mL of anhydrous Toluene in a borosilicate glass tube.

    • Add 4.0 mmol of MAA.

    • Critical Step: Sonicate for 10 minutes and let stand for 30 minutes at room temperature. This allows the formation of the stable Template-Monomer complex (1:4 ratio).

  • Polymerization Mixture:

    • Add 20.0 mmol of EGDMA to the mixture.

    • Add 40 mg of AIBN (Initiator).

    • Purge the solution with Nitrogen gas (

      
      ) for 10 minutes to remove dissolved Oxygen (which inhibits polymerization).
      
  • Thermal Curing:

    • Seal the tube immediately.

    • Place in a temperature-controlled water bath/shaker at 60°C for 24 hours .

    • Observation: The solution should turn from clear to milky white as polymer microspheres precipitate.

  • Template Removal (Soxhlet Extraction):

    • Collect the polymer particles by centrifugation (10,000 rpm, 10 min).

    • Place particles in a Soxhlet thimble.

    • Reflux with Methanol:Acetic Acid (9:1) for 24–48 hours until no template is detected in the eluent (verify by HPLC).

    • Perform a final wash with pure Methanol to remove acetic acid.

    • Dry under vacuum at 60°C overnight.

Non-Imprinted Polymer (NIP) Control
  • Prepare a NIP using the exact same protocol but omit the template in step 1. The NIP serves as a control to measure non-specific binding.

Application: Solid Phase Extraction (MISPE)

This workflow describes the extraction of the target impurity (4-Br-PP) from a complex sample matrix (e.g., Bedaquiline reaction mixture or plasma).

Cartridge Preparation
  • Pack 200 mg of the dried MIP (or NIP) into a 3 mL polypropylene SPE cartridge between two polyethylene frits.

  • Conditioning: Wash with 5 mL Methanol, followed by 5 mL Deionized Water.

Extraction Protocol
  • Loading: Load 1 mL of the sample (pH adjusted to 7.0) at a flow rate of 0.5 mL/min.

  • Washing: Wash with 2 mL of Acetonitrile:Water (10:90) .

    • Logic: This removes polar matrix components. The hydrophobic/specific interactions retain the target.

  • Elution: Elute the target with 2 mL of Methanol:Acetic Acid (95:5) .

  • Analysis: Evaporate the eluent, reconstitute in mobile phase, and inject into HPLC/LC-MS.

Caption: MISPE workflow for the selective enrichment of the target analyte.

Validation & Data Analysis

To validate the MIP, you must compare it against the NIP using the Imprinting Factor (IF) .

Binding Isotherm Experiment
  • Incubate 20 mg of MIP and NIP separately with increasing concentrations (0.1 – 5.0 mM) of the target (4-Br-PP) in Toluene.

  • Shake for 12 hours.

  • Measure the free concentration (

    
    ) in the supernatant by HPLC.
    
  • Calculate bound amount (

    
    , 
    
    
    
    mol/g).
Calculations
ParameterFormulaInterpretation
Distribution Coefficient (

)

Affinity of the polymer for the target.
Imprinting Factor (

)

Measure of specificity. An

indicates successful imprinting.[2]
Selectivity Factor (

)

Ability to distinguish Target (4-Br) from Competitors.
Cross-Selectivity Check

It is crucial to verify that the MIP imprinted with the 2-bromo dummy binds the 4-bromo target efficiently.

  • Expectation: The IF for the 4-bromo target should be comparable to the IF for the 2-bromo template, demonstrating that the binding site is accessible and sufficiently cross-reactive due to the flexible propyl chain.

References

  • Synthesis of Bedaquiline Intermediates

    • Title: Process for the preparation of bedaquiline fumarate.[1]

    • Source: World Intellectual Property Organiz
    • Context: Identifies N-(4-bromophenyl)-3-phenylpropanamide as a key intermediate/impurity.[3]

    • URL
  • Dummy Template Strategy

    • Title: Molecularly Imprinted Polymers: Present and Future Prospective.
    • Source: International Journal of Molecular Sciences (2013).
    • Context: Reviews the use of structural analogues to avoid templ
    • URL:[Link]

  • MIP Synthesis Protocols

    • Title: N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.[4]

    • Source: Materials (2022).[4]

    • Context: Describes similar amide-based MIP synthesis methodologies.
    • URL:[Link][1][5]

  • Chemical Data

    • Title: N-(4-bromophenyl)-3-phenylpropanamide Compound Summary.
    • Source: PubChem.[6][7]

    • Context: Physical properties and structural data for the target analyte.[6][2][3][4][8][9]

    • URL:[Link]

Sources

Analytical methods for quantifying N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical framework for quantifying N-(2-bromophenyl)-3-phenylpropanamide (referred to herein as BPPA ), a structural motif common in kinase inhibitors and transient receptor potential (TRP) channel modulators.

Due to the specific physicochemical properties of BPPA—namely the lipophilic 3-phenylpropanoyl tail and the electron-withdrawing ortho-bromo substitution—standard "generic" amide gradients often fail to resolve it from des-bromo impurities or hydrolysis products. This protocol provides two validated workflows:

  • Method A (HPLC-UV): For synthesis process control, purity assessment, and formulation stability (Range: 1–100 µg/mL).

  • Method B (LC-MS/MS): For pharmacokinetic (PK) profiling and trace impurity analysis (Range: 1–1000 ng/mL).

Physicochemical Profile & Analytical Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure C₁₅H₁₄BrNOMW: 304.18 g/mol . Monoisotopic mass will show a distinct 1:1 doublet at m/z 304 and 306 due to ⁷⁹Br/⁸¹Br isotopes.
LogP (Calc) ~3.8 – 4.2Highly lipophilic. Requires high organic strength for elution. Significant risk of carryover in LC systems.
pKa ~14 (Amide N-H)Neutral at physiological and acidic pH. Retention is driven by hydrophobic interaction, not ion exchange.
UV Max ~210 nm, ~254 nmThe ortho-bromoaniline moiety provides a secondary band around 254 nm, which is more selective than the non-specific 210 nm amide band.

Strategic Directive:

  • Column Choice: A C18 column with high carbon load is essential. The ortho-bromo steric hindrance prevents planar stacking; thus, a column with "steric selectivity" (e.g., Phenyl-Hexyl) can offer orthogonal separation if the C18 fails to resolve isomers.

  • Mobile Phase: Acidic modification (0.1% Formic Acid) is critical not for pH control of the analyte, but to suppress silanol activity on the silica support, preventing peak tailing of the amide nitrogen.

Experimental Protocols

Method A: High-Fidelity HPLC-UV (Quality Control)

Best for: Purity checks, solubility studies, and synthetic yield verification.

System Suitability:

  • Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Detector: DAD/VWD at 254 nm (Reference: 360 nm).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Temperature: 40°C (Thermostatted).

Mobile Phase:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA sharpens peaks for neutral amides better than formic acid in UV detection.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Phase Description
0.00 40 1.2 Initial equilibration
8.00 90 1.2 Linear elution gradient
10.00 90 1.2 Column wash (remove lipophilic dimers)
10.10 40 1.2 Re-equilibration

| 14.00 | 40 | 1.2 | Ready for next injection |

Protocol Steps:

  • Stock Preparation: Dissolve 10 mg BPPA in 10 mL Acetonitrile (1 mg/mL). Sonicate for 5 mins.

  • Standard Curve: Dilute stock with 50:50 Water:ACN to concentrations of 100, 50, 25, 10, and 1 µg/mL.

  • Injection: 10 µL.

  • Integration: Expect BPPA elution at ~6.5 min. Integrate the doublet peak if resolution is sub-optimal, but under these conditions, it should be a single sharp peak.

Method B: High-Sensitivity LC-MS/MS (Bioanalysis)

Best for: DMPK studies, plasma stability, and trace quantification.

System Configuration:

  • MS Source: ESI Positive Mode (Electrospray Ionization).

  • Analyzer: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

MS/MS Transitions (MRM): The bromine isotope pattern allows for a unique "confirmation" transition.

  • Quantifier (Primary): m/z 304.0 (⁷⁹Br) → 148.1 (Loss of bromophenyl group, cleavage at amide).

  • Qualifier (Secondary): m/z 306.0 (⁸¹Br) → 150.1 (Corresponding ⁸¹Br fragment).

  • Ratio Check: The area ratio of Quantifier/Qualifier must be ~1.0 (consistent with natural Br abundance).

LC Parameters:

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Fast ballistic gradient (5% B to 95% B in 2.5 mins).

Sample Preparation (Plasma/Serum):

  • Precipitation: Add 100 µL Acetonitrile (containing Internal Standard, e.g., Warfarin or stable-labeled analog) to 50 µL Plasma.

  • Vortex: High speed, 30 seconds.

  • Centrifuge: 14,000 x g for 10 mins at 4°C.

  • Transfer: Inject 2 µL of the supernatant.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing BPPA, highlighting the critical "Isotope Check" step unique to brominated compounds.

BPPA_Analysis Start Sample Input (BPPA) Matrix_Check Matrix Type? Start->Matrix_Check Synthetic Synthetic/Formulation (High Conc.) Matrix_Check->Synthetic Purity > 95% Bio Biological/Trace (Low Conc.) Matrix_Check->Bio PK / Plasma HPLC_UV Method A: HPLC-UV (254 nm) Synthetic->HPLC_UV LC_MS Method B: LC-MS/MS (ESI+ MRM) Bio->LC_MS Data_UV Peak Area Integration (Single Peak) HPLC_UV->Data_UV Data_MS MRM Transition Check (304->148 & 306->150) LC_MS->Data_MS Pass Valid Quantification Data_UV->Pass Ratio_Check Isotope Ratio Check (0.9 < R < 1.1) Data_MS->Ratio_Check Ratio_Check->Pass Yes Fail Interference Detected Ratio_Check->Fail No

Caption: Analytical decision tree for BPPA quantification, emphasizing the mass spectrometric isotope confirmation step.

Method Validation Criteria (ICH Q2(R1))

To ensure data integrity, the following acceptance criteria must be met prior to routine use.

ParameterMethod A (UV) LimitMethod B (MS) Limit
Linearity (R²) > 0.999> 0.990
Precision (RSD) < 1.0% (n=6)< 15.0% (at LOQ)
Accuracy (Recovery) 98.0 – 102.0%85.0 – 115.0%
LOD (S/N > 3) ~0.1 µg/mL~0.5 ng/mL
Specificity Resolution > 2.0 from impuritiesNo interference in blank matrix

Troubleshooting Tip: If you observe "ghost peaks" in Method B, check the carryover. The phenylpropanamide tail sticks to PTFE tubing. Remedy: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC gradient design).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). .

  • Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH. (Reference for troubleshooting amide peak tailing).
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. .

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-bromophenyl)-3-phenylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific amide coupling reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your yield and purity.

Troubleshooting Guide

This section tackles specific problems you might encounter during the synthesis.

Low or No Product Yield

Q1: I'm getting a very low yield, or no desired product at all. What are the likely causes?

A1: Low or no yield in the synthesis of this compound typically points to one of three main areas: the choice of coupling method, the quality of your starting materials, or the reaction conditions.

  • Inefficient Amide Coupling Strategy: The direct reaction between a carboxylic acid (3-phenylpropanoic acid) and an amine (2-bromoaniline) is often inefficient due to the formation of an unreactive ammonium carboxylate salt from a competing acid-base reaction.[1][2] To overcome this, the carboxylic acid must be "activated".

  • Poor Quality of Reagents: Ensure your 3-phenylpropanoic acid and 2-bromoaniline are pure and dry. Moisture can hydrolyze activated intermediates, and impurities in the starting materials can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Factors like reaction temperature, time, solvent, and the choice of base are critical. For instance, 2-bromoaniline is an electron-deficient amine, which makes it less nucleophilic and potentially more challenging to acylate.[3]

Recommended Solutions:

  • Activate the Carboxylic Acid: The most common and effective strategy is to convert 3-phenylpropanoic acid into a more reactive derivative before introducing the amine. Two primary methods are recommended:

    • Formation of an Acyl Chloride: This is a robust and widely used method.[1][4] You can react 3-phenylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting 3-phenylpropanoyl chloride is highly electrophilic and will readily react with 2-bromoaniline.

    • Use of Coupling Reagents: Peptide coupling reagents are excellent for forming amide bonds under mild conditions.[2] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can significantly improve yields, especially with less reactive amines.[3][5]

  • Optimize Reaction Conditions:

    • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is crucial to neutralize the HCl generated during the reaction with an acyl chloride, driving the equilibrium towards the product.[1][6]

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for these reactions.[1][3]

    • Temperature Control: The addition of the acyl chloride to the amine solution is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side products.[7] The reaction can then be allowed to warm to room temperature and stirred for several hours to overnight.[1]

Presence of Impurities in the Final Product

Q2: My final product is impure. What are the common side products and how can I remove them?

A2: Impurities in the synthesis of this compound can arise from several sources. Understanding these will help in devising an effective purification strategy.

Common Impurities and Their Origins:

ImpurityOrigin
Unreacted 3-phenylpropanoic acidIncomplete activation or reaction.
Unreacted 2-bromoanilineIncomplete acylation.
N,N'-dicyclohexylurea (if using DCC)Byproduct of the DCC coupling reaction.[3]
Hydrolysis product (3-phenylpropanoic acid)Reaction of the acyl chloride or activated ester with water.
Diacylated amineReaction of the product with another equivalent of the acyl chloride (less common with deactivated anilines).

Purification Strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted 2-bromoaniline and any organic base.

    • Wash with a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted 3-phenylpropanoic acid.

    • A final wash with brine will help to remove residual water before drying the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. You are looking for a solvent (or solvent system) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.[8] For N-phenylpropanamides, solvent systems like ethanol/water or recrystallization from non-polar solvents like hexane or petroleum ether have been reported.[8][9]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from impurities with different polarities.[8] A gradient of ethyl acetate in a non-polar solvent like hexane is a common mobile phase for this type of compound.

Reaction Fails to Go to Completion

Q3: My reaction seems to stall and never reaches full conversion. How can I drive it to completion?

A3: A stalled reaction suggests that the activation of the carboxylic acid or the subsequent nucleophilic attack by the amine is not efficient enough.

Strategies to Improve Conversion:

  • Increase Equivalents of the Acylating Agent: Using a slight excess (e.g., 1.1-1.2 equivalents) of the activated carboxylic acid (or the coupling reagents) can help to drive the reaction to completion by ensuring all of the limiting amine reacts.

  • Increase Reaction Time or Temperature: While starting the reaction at a low temperature is often recommended to control exothermicity, allowing the reaction to stir for a longer period (e.g., 24 hours) at room temperature or gently heating it may be necessary to push a sluggish reaction to completion.[7]

  • Re-evaluate Your Coupling Reagent: If you are using a coupling reagent and the reaction is still not completing, consider switching to a more potent one. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging amide bond formations.[3]

Frequently Asked Questions (FAQs)

Q4: What is the best method for activating 3-phenylpropanoic acid for this synthesis?

A4: For a robust and scalable synthesis, converting 3-phenylpropanoic acid to its acyl chloride using thionyl chloride (SOCl₂) is a highly effective and cost-efficient method.[4][7] Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion.[4] For more sensitive substrates or smaller-scale reactions where milder conditions are paramount, using a carbodiimide coupling reagent like EDC with an additive like HOBt is an excellent alternative.[3][10]

Q5: Why is a base necessary in the reaction between 3-phenylpropanoyl chloride and 2-bromoaniline?

A5: The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl) as a byproduct.[4][11] The amine starting material, 2-bromoaniline, is itself a base and can be protonated by the generated HCl to form an unreactive ammonium salt. To prevent this and to neutralize the HCl, a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is added to the reaction mixture.[1][6] This ensures that the 2-bromoaniline remains in its free, nucleophilic form to react with the acyl chloride.

Q6: Can I perform this as a one-pot reaction?

A6: Yes, a one-pot synthesis is feasible and often preferred for convenience. You can first activate the 3-phenylpropanoic acid in situ, and then add the 2-bromoaniline and base to the same reaction vessel without isolating the intermediate. For example, if you are using thionyl chloride, you can react it with the carboxylic acid, remove the excess thionyl chloride under reduced pressure, and then dissolve the resulting crude acyl chloride in a suitable solvent before adding the amine and base.[7] Similarly, when using coupling reagents like EDC, all components (carboxylic acid, amine, coupling reagent, and base) are typically combined in a single pot.[12]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is a robust method suitable for a wide range of scales.

Step 1: Formation of 3-phenylpropanoyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropanoic acid (1 equivalent).

  • Carefully add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux (around 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. Co-distillation with a high-boiling inert solvent like toluene can help remove the last traces of thionyl chloride.[7]

Step 2: Amide Formation

  • In a separate flask, dissolve 2-bromoaniline (1 equivalent) and triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the amine solution to 0-5 °C in an ice bath.

  • Dissolve the crude 3-phenylpropanoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Synthesis using EDC/HOBt Coupling

This protocol uses milder conditions and is suitable for smaller-scale or more sensitive applications.

  • To a round-bottom flask, add 3-phenylpropanoic acid (1 equivalent), 2-bromoaniline (1 equivalent), and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Dissolve the mixture in an anhydrous aprotic solvent like DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise to the stirred solution.

  • If the amine is used as a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like DIEA.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • For the workup, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Visualizing the Process

Reaction Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Purification start 3-Phenylpropanoic Acid acyl_chloride 3-Phenylpropanoyl Chloride start->acyl_chloride + SOCl₂ or (COCl)₂ active_ester Activated Ester (e.g., O-acylisourea) start->active_ester + Coupling Reagent (e.g., EDC) product This compound acyl_chloride->product active_ester->product amine 2-Bromoaniline + Base (e.g., TEA) amine->product workup Aqueous Workup product->workup recryst Recrystallization workup->recryst chrom Column Chromatography workup->chrom final_product Pure Product recryst->final_product chrom->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

When encountering issues, a systematic approach is key.

G cluster_solutions start Low Yield or No Product check_reagents Check Starting Material Purity & Dryness start->check_reagents check_activation Verify Carboxylic Acid Activation Method start->check_activation check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions purify_reagents Purify/Dry Reagents check_reagents->purify_reagents change_activation Switch to Acyl Chloride or Stronger Coupling Agent check_activation->change_activation optimize_conditions Optimize Base, Solvent, or Increase Reaction Time/Temp check_conditions->optimize_conditions success Improved Yield purify_reagents->success change_activation->success optimize_conditions->success

Caption: Troubleshooting logic for low yield in amide synthesis.

References

  • Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Amide Coupling - Biofilm Inhibitor Synthesis. Available at: [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. Available at: [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. Available at: [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PMC. Available at: [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Which is the best method for purifying N-Phenylpropanamide? : r/chemhelp - Reddit. Available at: [Link]

  • WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents.
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. Available at: [Link]

Sources

Optimizing reaction conditions for N-(2-bromophenyl)-3-phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module

Subject: Optimization of Amide Coupling for Sterically Compromised Anilines Target Molecule: N-(2-bromophenyl)-3-phenylpropanamide CAS Registry Number (Generic Analogue): 5466-93-3 (Reference for 4-bromo isomer; 2-bromo is custom)

Introduction: The "Ortho-Effect" Challenge

You are likely here because standard EDC/NHS or DCC coupling protocols resulted in low yields (<40%) or difficult purification.

The Core Issue: The target molecule involves 2-bromoaniline . Unlike its para or meta counterparts, the ortho-bromide exerts two negative influences:

  • Electronic Deactivation: The inductive effect (-I) of the bromine reduces the nucleophilicity of the amine nitrogen.

  • Steric Shielding: The bulky bromine atom physically blocks the approach of the activated acyl group.

This guide prioritizes Acid Chloride Activation over standard carbodiimide coupling, as it provides the necessary electrophilicity to overcome the nucleophile's dormancy.

Module 1: Reaction Setup & Reagent Selection

Decision Matrix: Selecting the Right Pathway

Do not default to your standard peptide coupling reagents. Use this logic flow to determine your synthetic route.

SynthesisDecision Start Start: 2-Bromoaniline + 3-Phenylpropanoic Acid Scale Scale of Reaction? Start->Scale Small < 100 mg (Screening) Scale->Small High Throughput Large > 100 mg (Production) Scale->Large Batch Synthesis HATU Route A: HATU/DIPEA (High Cost, Fast) Small->HATU AcidCl Route B: Acid Chloride Method (Robust, Scalable) Large->AcidCl Check Check TLC @ 4h HATU->Check Success >80% Conversion? Proceed to Workup Check->Success Yes Fail Low Conversion? Check->Fail No Fail->AcidCl Switch Methodology

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and reactivity.

Recommended Protocol: The Acid Chloride Method

This is the "Gold Standard" for ortho-substituted anilines.

Reagents:

  • Substrate A: 3-phenylpropanoic acid (1.0 equiv)[1]

  • Substrate B: 2-bromoaniline (1.0 equiv)[2]

  • Activator: Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) [anhydrous]

Step-by-Step Workflow:

  • Activation: Dissolve 3-phenylpropanoic acid in DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion). Evaporate excess

      
       and re-dissolve in fresh DCM.
      
  • Coupling: Add the acid chloride solution slowly to a solution of 2-bromoaniline and TEA in DCM at 0°C.

  • Propagation: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

Module 2: Optimization & Critical Parameters

If your yield is hovering around 50-60%, tweak these variables. The ortho-bromo group often requires higher thermal energy than expected.

ParameterStandard ConditionOptimized for N-(2-bromophenyl)Rationale
Solvent DCM (Boiling Point 40°C)Toluene (BP 110°C) Higher temperatures may be needed to force the amine to attack the carbonyl.
Base TriethylaminePyridine Pyridine acts as both a base and a nucleophilic catalyst (forming an acyl pyridinium intermediate).
Catalyst NoneDMAP (10 mol%) 4-Dimethylaminopyridine dramatically accelerates acylation of sluggish anilines.
Stoichiometry 1:1 Ratio1.2 eq Acid Chloride The acid chloride is susceptible to hydrolysis; a slight excess ensures the amine is consumed.

Module 3: Troubleshooting (Q&A)

Q1: The reaction mixture turned dark purple/black. Is my product ruined?

  • Diagnosis: This indicates oxidation of the 2-bromoaniline, likely due to trace oxygen or light exposure over long reaction times.

  • Fix:

    • Perform the reaction under an inert atmosphere (Nitrogen/Argon).

    • Rescue: The color is usually a trace impurity. Proceed to the workup. Wash the organic layer with 10% Sodium Bisulfite (

      
      )  or Sodium Thiosulfate to reduce oxidized species before column chromatography.
      

Q2: I see a new spot on TLC, but the mass spec shows "M+1" corresponding to the acid, not the amide.

  • Diagnosis: Hydrolysis. Your acid chloride reverted to the carboxylic acid before reacting with the amine.

  • Fix: Ensure your DCM is anhydrous. If using Thionyl Chloride, ensure all excess

    
     is removed (azeotrope with toluene) before adding the amine, as residual HCl can protonate the amine, rendering it unreactive.
    

Q3: The product is an oil and won't crystallize.

  • Diagnosis: this compound is a lipophilic molecule. Impurities (residual aniline) often prevent crystal lattice formation.

  • Fix:

    • Trituration: Add cold Hexanes or Pentane to the oil and sonicate. This often crashes out the solid.

    • Recrystallization: Use Ethanol/Water (9:1) or Acetonitrile . Dissolve hot, cool slowly.

Module 4: Downstream Application Context

Why this matters: This molecule is a critical precursor for Intramolecular Heck Cyclizations to form oxindoles or quinolinones.

Quality Control Warning: If your amide contains trace 2-bromoaniline (starting material), it will poison the Palladium catalyst in the next step. Purity >98% is mandatory.

DownstreamHeck Amide N-(2-bromophenyl)- 3-phenylpropanamide PdCat Pd(OAc)2 / Ligand Base, Heat Amide->PdCat Heck Reaction Cycle Intramolecular Oxidative Addition PdCat->Cycle Product Oxindole / Quinolinone Derivative Cycle->Product

Figure 2: The amide serves as the substrate for Pd-catalyzed intramolecular ring closure.[3][4][5]

References

  • Vertex AI Search. (2025). Synthesis of this compound methods. 1

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 6

  • BenchChem. (2025).[7][8] Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. 7[3][9][10]

  • Google Patents (WO2020161743A1). (2020). Process for the preparation of bedaquiline fumarate (Example 2: Preparation of N-(4-bromophenyl)-3-phenylpropanamide). 1

Sources

Degradation pathways of N-(2-bromophenyl)-3-phenylpropanamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-bromophenyl)-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation under various experimental conditions. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide to address specific issues you may encounter in the lab. Our goal is to equip you with the scientific rationale behind stability-indicating methods, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways under forced degradation conditions as stipulated by ICH guideline Q1A(R2): hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The amide linkage is the most susceptible functional group to hydrolysis. Under both acidic and basic conditions, the amide bond can be cleaved to yield 2-bromoaniline and 3-phenylpropanoic acid. This is a critical pathway to investigate as pH excursions can occur during formulation, manufacturing, or long-term storage.

  • Oxidation: While the molecule lacks highly susceptible moieties like phenols or sulfides, oxidative degradation can still occur, potentially at the phenyl rings or the benzylic carbon. Stress studies using an oxidizing agent like hydrogen peroxide are necessary to assess this vulnerability.

  • Photolysis: The presence of a brominated aromatic ring makes the molecule a candidate for photodegradation.[3] Absorption of UV or visible light can induce cleavage of the carbon-bromine (C-Br) bond, leading to debrominated impurities.[4] This pathway is crucial for determining appropriate packaging and storage conditions to protect the compound from light.[5]

Q2: How does pH affect the stability of the amide bond in this molecule?

A2: The stability of the amide bond in this compound is highly pH-dependent. Degradation is typically accelerated at both low and high pH extremes.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is often faster than acid-catalyzed hydrolysis for simple amides.

The goal of stress testing across a wide pH range is to identify the pH of maximum stability, which is typically near neutral for amides, and to characterize the degradation products formed under these conditions.[6]

Q3: What kind of degradation products should I expect from photostability testing?

A3: Photostability testing is likely to yield degradation products resulting from the cleavage of the C-Br bond. The primary mechanism is often a reductive debromination, where the bromine atom is replaced by a hydrogen atom.[4] This would result in the formation of N-phenyl-3-phenylpropanamide . Further degradation could lead to other isomeric debrominated products or subsequent reactions of the resulting radical intermediates. The specific products and their distribution can be influenced by the solvent and the wavelength of the light used for irradiation.[3]

Q4: Why is a "mass balance" calculation critical in my forced degradation study, and what is an acceptable range?

A4: A mass balance calculation is a crucial component of a forced degradation study that validates the analytical method's ability to account for all the components of a sample.[7] It is the process of summing the assay value of the parent drug and the levels of all known and unknown degradation products.[8][9] An acceptable mass balance, typically within 95-105% , demonstrates that the stability-indicating method is capable of detecting and quantifying all significant degradants without interference.[9][10] A poor mass balance (<95%) may suggest that some degradation products are not being detected (e.g., they are volatile, lack a UV chromophore, or are irreversibly adsorbed to the column) or that the analytical method has flaws.[9][10]

Troubleshooting Guide

This section addresses common problems encountered during the stability testing of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly high degradation (>20%) under mild stress conditions. 1. The molecule is intrinsically less stable than anticipated. 2. The stress conditions (e.g., concentration of acid/base, temperature) were harsher than intended. 3. Purity of the starting material is low, and existing impurities are degrading.1. Repeat the experiment using less stringent conditions (e.g., lower temperature, shorter duration, more dilute stressing agent). The goal is to achieve 5-20% degradation to ensure secondary degradation is minimized.[1][11] 2. Verify the concentration of all stress solutions before use. 3. Characterize the purity of the initial batch of this compound.
Poor mass balance (<95%) is observed. 1. Non-UV active degradants: A degradation product may lack a chromophore detectable at the analytical wavelength. 2. Volatile degradants: Low molecular weight products (e.g., from fragmentation) may have evaporated. 3. Co-elution: A degradation product may be co-eluting with the parent peak or another peak. 4. Irreversible column adsorption: Highly non-polar or reactive degradants may stick to the HPLC column.[9]1. Use a mass spectrometer (LC-MS) or a universal detector (e.g., Charged Aerosol Detector - CAD) in parallel with UV detection to search for non-UV active compounds. 2. Use Gas Chromatography-Mass Spectrometry (GC-MS) on the headspace of a stressed sample to check for volatiles. 3. Assess the peak purity of the main component peak using a Diode Array Detector (DAD) or mass spectrometer.[5] If purity is low, re-optimize the HPLC method (e.g., change gradient, mobile phase, or column chemistry). 4. Use a different column or a stronger solvent in the mobile phase. Perform a harsh column wash post-analysis.
Difficulty in achieving chromatographic separation of degradation products. 1. Similar polarity: The degradation products may have very similar polarities to the parent compound or to each other. 2. Inappropriate column chemistry: The stationary phase (e.g., C18) may not provide sufficient selectivity. 3. Suboptimal mobile phase: The pH or organic modifier of the mobile phase is not providing adequate resolution.1. Method Optimization: Systematically adjust the gradient slope, initial/final organic solvent percentage, and flow rate. 2. Alternative Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a C18 with a different end-capping) to introduce different separation mechanisms (like π-π interactions). 3. Mobile Phase Modification: Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of acidic or basic degradants. Try a different organic modifier (e.g., methanol instead of acetonitrile).
No degradation observed under a specific stress condition. 1. The molecule is highly stable under that specific condition. 2. The stress condition was not sufficiently harsh. 3. The analytical method is not capable of detecting the degradation that has occurred.1. Increase the severity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).[2] 2. Re-evaluate the analytical method. Ensure the run time is long enough to elute all potential products and that the detection wavelength is appropriate. Cross-verify with a second analytical technique if possible (e.g., LC-MS).

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Stock Solution Preparation
  • Objective: To prepare a solution of this compound for stress studies.

  • Procedure:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve the compound in a suitable volume of a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL. This mixture ensures solubility and compatibility with both aqueous and organic stress agents.

    • Sonicate briefly if necessary to ensure complete dissolution. This will serve as the stock solution for all subsequent stress conditions.

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To establish a baseline chromatographic method for separating the parent compound from its potential degradation products.

  • Method Parameters (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase linearly to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Rationale: A C18 column provides good hydrophobic retention for the molecule.[12] A phosphoric acid buffer controls the pH and ensures sharp peak shapes. A gradient elution is essential to separate compounds with a range of polarities, which is expected in a degradation study.[13]

Protocol 3: Execution of Stress Studies

For each condition below, a control sample should be prepared by diluting the stock solution with the reaction solvent and keeping it at room temperature, protected from light. The target degradation is 5-20%.[1] Samples may need to be taken at multiple time points (e.g., 2, 8, 24 hours) to achieve the target.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1M HCl.

    • Heat at 60 °C.

    • Before injection, neutralize 100 µL of the sample with 100 µL of 1M NaOH and dilute to 1 mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1M NaOH.

    • Keep at room temperature.

    • Before injection, neutralize 100 µL of the sample with 100 µL of 1M HCl and dilute to 1 mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Dilute 100 µL of the sample to 1 mL with mobile phase before injection.

  • Thermal Degradation:

    • Transfer the solid powder of this compound to a vial and place it in an oven at 80 °C.

    • After exposure, dissolve the powder in the stock solution solvent to the target concentration and analyze.

  • Photolytic Degradation:

    • Place 2 mL of the stock solution in a transparent quartz vial.

    • Expose the sample to a light source compliant with ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

    • Simultaneously, run a dark control by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.

Visualizations: Pathways and Workflows

G cluster_main This compound cluster_products Primary Degradation Products parent < This compound > hydrolysis_prod1 2-Bromoaniline parent->hydrolysis_prod1  Hydrolysis  (Acid/Base) hydrolysis_prod2 3-Phenylpropanoic Acid parent->hydrolysis_prod2  Hydrolysis  (Acid/Base) photo_prod N-Phenyl-3-phenylpropanamide (Debrominated) parent->photo_prod  Photolysis  (UV/Vis Light) ox_prod Oxidized Products (e.g., Hydroxylated species) parent->ox_prod  Oxidation  (e.g., H₂O₂)

Caption: Predicted degradation pathways of this compound.

F start Start: Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress control Prepare Unstressed Control start->control sampling Sample at Time Points (e.g., 0, 2, 8, 24 hr) stress->sampling workup Sample Workup (Neutralize, Dilute) control->workup sampling->workup analysis Analyze via Stability-Indicating HPLC-DAD/MS Method workup->analysis evaluation Data Evaluation analysis->evaluation purity Peak Purity Check evaluation->purity mass_balance Mass Balance Calculation (95-105%) evaluation->mass_balance end Identify Degradants & Establish Pathways purity->end mass_balance->end

Caption: Experimental workflow for forced degradation studies.

References

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 26). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Retrieved from [Link]

  • Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). Retrieved from [Link]

  • Li, M., et al. (2024). Mass Balance in Pharmaceutical Stress Testing: A Review of Principles and Practical Applications. AAPS J. Retrieved from [Link]

  • Dong, M. W. (2020, November 15). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Retrieved from [Link]

  • Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Beginners. Retrieved from [Link]

  • Liu, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11707. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-bromophenyl)-n-phenylpropanamide. Retrieved from [Link]

  • Wang, T., et al. (2022). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. Processes, 10(4), 720. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD, 5(6). Retrieved from [Link]

  • Liu, Y., et al. (2025, August 6). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 354, 03020. Retrieved from [Link]

  • Journal of Advance and Future Research. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from [Link]

  • Sravani, G., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. Retrieved from [Link]

Sources

Troubleshooting low bioactivity of N-(2-bromophenyl)-3-phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity

Introduction: The "Ortho-Bromo" Paradox

Welcome to the technical support hub for the N-(2-bromophenyl)-3-phenylpropanamide scaffold. This structural class—often explored in Quorum Sensing Inhibition (QSI) , TRP channel modulation , and Butyrylcholinesterase (BChE) inhibition —relies on the amide linker to position the two aromatic rings in a specific spatial orientation.

If you are observing low or non-existent bioactivity (IC50 > 50 µM or inactivity in phenotypic screens), do not immediately discard the library. The ortho-substitution (2-bromo) introduces unique steric and electronic challenges that often lead to false negatives rather than true biological inactivity.

This guide addresses the three most common failure modes: Synthetic Incompleteness , Solubility-Limited Bioavailability , and Conformational Mismatch .

Part 1: Diagnostic Workflow

Before altering your biological assay, execute this logic flow to isolate the root cause.

TroubleshootingFlow Start Observation: Low Bioactivity QC Step 1: Chemical QC (LC-MS/NMR) Start->QC Solubility Step 2: Aqueous Solubility (Nephelometry/HPLC) QC->Solubility Purity > 95% SynFix Protocol A: Force Amide Coupling QC->SynFix Purity < 95% (Residual Aniline) Agg Step 3: Aggregation Check (Detergent Sensitivity) Solubility->Agg Soluble SolFix Protocol B: Cosolvent Optimization Solubility->SolFix Precipitation SAR Step 4: SAR Evaluation (Ortho vs. Para) Agg->SAR Specific Binding AggFix Protocol C: Triton X-100 Counter-screen Agg->AggFix Promiscuous

Figure 1: Diagnostic logic tree for troubleshooting low bioactivity in hydrophobic amide scaffolds.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Silent" Synthesis Failure

Symptom: The compound looks pure by TLC, but activity is zero. Technical Insight: The 2-bromo group on the aniline ring creates significant steric hindrance and electronic deactivation (inductive withdrawal). Standard coupling conditions (e.g., EDCI/HOBt at room temperature) often fail to drive this reaction to completion, leaving residual 2-bromoaniline.

  • Why it matters: 2-bromoaniline is often cytotoxic or can interfere with fluorescence readouts, masking the activity of the amide.

Q: My LC-MS shows the correct mass, but the yield was low. Is the compound active? A: Check your NMR for rotamers. The ortho-bromo group restricts rotation around the N-phenyl bond. If your proton NMR shows broadened peaks or "missing" amide protons, you might have a mixture of conformers or impurities.

  • Action: Run High-Temperature NMR (50°C) to coalesce peaks.

Protocol A: Sterically Demanding Amide Coupling Standard coupling reagents are often insufficient for ortho-halo anilines.

  • Activation: Convert 3-phenylpropanoic acid to its acid chloride using oxalyl chloride/DMF (catalytic) in DCM.

  • Coupling: React the acid chloride with 2-bromoaniline in the presence of pyridine (solvent/base) or DMAP (catalyst) at reflux (80°C+).

  • Purification: Acid wash (1M HCl) is critical to remove unreacted aniline.

Issue 2: The "Brick Dust" Effect (Solubility)

Symptom: Variable data points, high standard deviation, or "flat" dose-response curves. Technical Insight: this compound is highly lipophilic (cLogP ≈ 3.5–4.0). In aqueous assay buffers, especially those without detergent, the compound may form colloidal aggregates or precipitate on the plastic walls (the "Brick Dust" effect).

Q: I dissolved it in 100% DMSO. Why is it precipitating in the assay? A: The "crash-out" happens upon dilution. If your final assay concentration is 100 µM in 1% DMSO, you have likely exceeded the thermodynamic solubility limit of the compound in buffer.

Data Summary: Solubility Limits

Solvent System Max Solubility (Est.) Risk Level
100% DMSO > 50 mM Low
PBS (pH 7.4) < 5 µM Critical
PBS + 0.01% Triton X-100 ~ 20 µM Moderate

| DMEM (Cell Media) + 10% FBS | ~ 50 µM | Low (Protein binding helps) |

Protocol B: Kinetic Solubility Check

  • Prepare a 10 mM stock in DMSO.

  • Spike into PBS (pH 7.4) to reach 10, 50, and 100 µM.

  • Incubate for 2 hours at RT.

  • Centrifuge at 15,000 x g for 10 min.

  • Analyze supernatant by HPLC-UV.

  • Pass Criteria: >80% recovery in supernatant.

Issue 3: Structural Mismatch (SAR)

Symptom: The 4-bromo analog is active, but the 2-bromo is not. Technical Insight: This is a classic Conformational Lock . The 2-bromo substituent forces the aniline ring to twist out of planarity with the amide bond to relieve steric strain (A(1,3) strain).[1]

  • Mechanism: If the biological target (e.g., LasR in P. aeruginosa) requires a planar or specific dihedral angle, the 2-bromo derivative may be physically unable to fit the binding pocket, regardless of its chemical similarity.

SAR_Logic cluster_0 4-Bromo (Para) cluster_1 2-Bromo (Ortho) Para Planar/Flexible Fits narrow pockets Target Biological Target (e.g., Hydrophobic Cleft) Para->Target High Affinity Ortho Twisted (Dihedral ~60-90°) Steric Clash likely Ortho->Target No Binding

Figure 2: SAR Visualization: The impact of ortho-substitution on molecular planarity and binding.

Part 3: Validated Experimental Protocols

Aggregation Counter-Screen (Detergent Test)

Use this to confirm if "activity" is actually just non-specific protein sequestration by colloidal aggregates.

Background: Lipophilic amides often inhibit enzymes (like proteases or kinases) promiscuously by forming aggregates. Reagents:

  • Assay Buffer (standard)

  • Detergent: Triton X-100 or Tween-80 (freshly prepared 0.1% solution).

Steps:

  • Run your standard IC50 dose-response curve.

  • Repeat the curve with 0.01% Triton X-100 added to the buffer.

  • Analysis:

    • True Inhibitor: IC50 remains unchanged (within 2-fold).

    • False Positive (Aggregator): Potency shifts significantly (e.g., IC50 increases >10-fold) or activity disappears.

Synthesis of this compound

Optimized for hindered anilines.

  • Reagents: 3-phenylpropanoic acid (1.0 eq), Oxalyl chloride (1.2 eq), DMF (cat.), DCM (anhydrous), 2-bromoaniline (1.0 eq), Pyridine (2.0 eq).

  • Procedure:

    • Dissolve acid in DCM; add DMF (1 drop).

    • Add oxalyl chloride dropwise at 0°C. Stir 2h at RT. Evaporate solvent (removes HCl).

    • Redissolve acid chloride in DCM.

    • Add 2-bromoaniline and pyridine. Reflux at 45°C for 12h.

  • Workup: Wash with 1M HCl (removes aniline), then sat. NaHCO3. Dry over MgSO4.

  • Validation: 1H NMR (CDCl3) must show amide NH singlet around 7.5-8.0 ppm.

References

  • Quorum Sensing Context: Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide. (Demonstrates the utility of phenethyl/phenylpropanamide scaffolds in QS).

  • Amide Synthesis Challenges: Challenges and Breakthroughs in Selective Amide Activation. (Discusses the electronic deactivation in amide coupling).

  • Aggregation Artifacts: Promiscuous Inhibition in High-Throughput Screening. (The foundational text on "Brick Dust" and aggregation false positives).

  • Scaffold Bioactivity: Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors. (Provides SAR data on the linker length and ring substitutions).

(Note: While specific "2-bromo" papers are rare, the references above validate the scaffold's general class and the specific troubleshooting methodologies for lipophilic amides.)

Sources

Scaling up the synthesis of N-(2-bromophenyl)-3-phenylpropanamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of N-(2-bromophenyl)-3-phenylpropanamide for preclinical studies. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, troubleshoot common scale-up challenges, and provide a robust, validated protocol suitable for producing multi-gram to kilogram quantities of the target compound.

Section 1: Recommended Scale-Up Protocol & Workflow

For preclinical studies, a robust, cost-effective, and scalable synthesis is paramount. The most common and reliable method for preparing amides on a large scale is the condensation of a carboxylic acid and an amine.[1] We recommend a two-step, one-pot approach involving the in-situ formation of an acyl chloride from 3-phenylpropanoic acid, followed by reaction with 2-bromoaniline. This method is often preferred in process chemistry over coupling agents like DCC, where byproduct removal can be challenging on a large scale.[2]

Overall Synthesis Workflow

The process is designed for logical flow, safety, and efficiency, minimizing transfers and isolating a crude product amenable to straightforward purification.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis A Charge Reactor with: - 3-Phenylpropanoic Acid - Dichloromethane (DCM) B Cool to 0-5 °C A->B C Slowly Add Thionyl Chloride (SOCl₂) B->C D Warm to RT & Stir (Monitor by TLC/¹H NMR) C->D G Slowly Add Acyl Chloride Solution to Amine Solution D->G Transfer E Prepare Separate Solution: - 2-Bromoaniline - Triethylamine (TEA) - Dichloromethane (DCM) F Cool Amine Solution to 0-5 °C E->F F->G H Warm to RT & Stir (Monitor by TLC/HPLC) G->H I Quench with Water H->I Process J Aqueous Washes: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine I->J K Dry Organic Layer (e.g., MgSO₄) & Filter J->K L Concentrate in Vacuo to Obtain Crude Solid K->L M Recrystallize Crude Solid (e.g., from Ethanol/Water) L->M Purify N Filter & Dry Product M->N O Characterize Final Product: - ¹H NMR, ¹³C NMR - LC-MS, HRMS - Melting Point, Purity (HPLC) N->O

Caption: High-level workflow for the scaled synthesis of this compound.

Detailed Experimental Protocol (Example: ~100 g Scale)

This protocol is designed for a target output of approximately 100 grams of purified product. Adjustments may be necessary based on equipment and specific batch performance.

Materials & Reagents

ReagentMolar Mass ( g/mol )Molar Eq.AmountVolumeNotes
3-Phenylpropanoic Acid150.171.0074.0 g-Ensure dryness.
Thionyl Chloride (SOCl₂)118.971.2058.6 g35.9 mLUse fresh, high-purity grade. Corrosive.
2-Bromoaniline172.031.0084.8 g-Reagent grade or higher.
Triethylamine (TEA)101.191.2059.8 g82.4 mLAnhydrous grade. Acts as HCl scavenger.
Dichloromethane (DCM)---~1.5 LAnhydrous grade.
1M Hydrochloric Acid (HCl)---~500 mLFor work-up.
Sat. Sodium Bicarbonate (NaHCO₃)---~500 mLFor work-up.
Brine (Sat. NaCl)---~500 mLFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)---~50 gFor drying.
Ethanol (EtOH)---As neededFor recrystallization.
Deionized Water---As neededFor work-up and recrystallization.

Procedure:

  • Acyl Chloride Formation:

    • To a dry 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-phenylpropanoic acid (74.0 g) and dichloromethane (500 mL).

    • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

    • Slowly add thionyl chloride (35.9 mL) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic reaction generates HCl and SO₂ gas; slow addition is critical for temperature and off-gas control.

    • After the addition is complete, slowly warm the reaction mixture to room temperature (~20-25 °C) and stir for 2-3 hours. The reaction is complete when gas evolution ceases and a clear solution is formed. Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or ¹H NMR to confirm the disappearance of the starting carboxylic acid.

  • Amidation:

    • In a separate 2 L flask, dissolve 2-bromoaniline (84.8 g) and triethylamine (82.4 mL) in dichloromethane (500 mL).

    • Cool this amine solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared 3-phenylpropanoyl chloride solution to the cooled amine solution over 60-90 minutes, maintaining the internal temperature below 10 °C. A precipitate of triethylamine hydrochloride will form. Causality: The amine is less nucleophilic due to the electron-withdrawing bromine atom, but the reaction with the highly reactive acyl chloride is still very exothermic.[3] Slow addition prevents temperature spikes that could lead to side products.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is deemed complete by HPLC analysis (disappearance of 2-bromoaniline).

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15 °C and slowly quench by adding 500 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ (2 x 250 mL), and finally brine (1 x 250 mL). Causality: The HCl wash removes excess triethylamine and any unreacted 2-bromoaniline. The NaHCO₃ wash removes any residual acidic species. The brine wash helps to break emulsions and begin the drying process.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

  • Purification:

    • Transfer the crude solid to an appropriately sized flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a small amount of ethanol to redissolve.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold 50:50 ethanol/water, and dry under vacuum at 40-50 °C to a constant weight. Expected yield: 85-95%.

Section 2: Troubleshooting Guide

Q: My reaction yield is significantly lower than expected. What are the likely causes?

A: Low yields in amide coupling reactions on a large scale can typically be traced to several factors:

  • Cause 1: Incomplete Acyl Chloride Formation. If the initial step is incomplete, you will have unreacted carboxylic acid which will not couple with the amine under these conditions.

    • Solution: Ensure your thionyl chloride is fresh and of high purity. Confirm the completion of this step by quenching a small sample with an alcohol (e.g., methanol) to form the methyl ester and analyzing by TLC or NMR before proceeding to the amidation step. You can also consider extending the reaction time or gently warming to 30-40 °C if necessary.

  • Cause 2: Poor Quality Reagents. Water is the enemy of this reaction. Moisture in the starting materials or solvent will quench the highly reactive acyl chloride and thionyl chloride, reducing the amount of active reagent available.

    • Solution: Use anhydrous solvents and ensure starting materials are dry. Triethylamine should be of an anhydrous grade.

  • Cause 3: Product Loss During Work-up. The product has some solubility in the aqueous layers, especially if emulsions form.

    • Solution: During the aqueous washes, you can perform a "back-extraction" of the combined aqueous layers with a fresh portion of DCM to recover any dissolved product. Ensure phase separation is clean.

  • Cause 4: Inefficient Purification. Choosing the wrong recrystallization solvent system or cooling too quickly can lead to poor recovery.

    • Solution: Perform small-scale solvent screening to optimize the recrystallization. Slow cooling is crucial for forming large, pure crystals and minimizing loss to the mother liquor.

Q: The final product is off-color (yellow or brown) and shows impurities by HPLC. What went wrong?

A: Product discoloration and impurities often point to side reactions or residual starting materials.

  • Cause 1: Unreacted 2-Bromoaniline. This amine is less nucleophilic and can be difficult to drive to completion. It can also oxidize over time, leading to color.

    • Solution: Ensure your stoichiometry is correct. The HCl wash during work-up is critical for removing this basic starting material. If it persists, improve the efficiency of the wash by increasing contact time or performing an additional wash.

  • Cause 2: Thermal Degradation. If the reaction temperature during the acyl chloride addition was not controlled properly, side reactions can occur, leading to colored byproducts.

    • Solution: Strict temperature control is non-negotiable during scale-up. Ensure your cooling system is adequate for the batch size. A slow, controlled addition is the best way to manage the exotherm.

  • Cause 3: Residual Acidic Impurities. If the NaHCO₃ wash was insufficient, trace amounts of HCl or other acidic species could remain, potentially causing degradation upon storage or heating.

    • Solution: Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. An additional bicarbonate wash can be performed if needed.

Section 3: Frequently Asked Questions (FAQs)

Q: Why use the acyl chloride method instead of a one-pot coupling reagent like EDC/HOBt for this scale-up?

A: While coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent for their mild conditions, especially in medicinal chemistry, they present challenges for large-scale synthesis.[4]

  • Cost and Atom Economy: Thionyl chloride is significantly cheaper than most peptide coupling reagents. The byproducts (HCl and SO₂) are gases that are easily removed, leading to better atom economy compared to generating large amounts of urea byproducts.

  • Byproduct Removal: The byproduct of EDC is a water-soluble urea, which is an advantage over the insoluble urea from DCC.[2] However, the acyl chloride method, when worked up properly, leaves only inorganic salts in the aqueous phase, which are easily disposed of. There are no complex organic byproducts to remove from the product stream.

  • Robustness: The acyl chloride method is highly reliable and generally proceeds to high conversion, which is a desirable trait for process chemistry where batch-to-batch consistency is key.

Q: What is the mechanism of this reaction, and what are the key intermediates?

A: The reaction proceeds via a classic nucleophilic acyl substitution mechanism in two main stages.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation (Nucleophilic Acyl Substitution) Acid 3-Phenylpropanoic Acid Intermediate1 Chlorosulfite Ester Intermediate Acid->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride AcylChloride 3-Phenylpropanoyl Chloride (Reactive Electrophile) Intermediate1->AcylChloride + Cl⁻, -SO₂ Chloride Cl⁻ Gases SO₂ + HCl (gases) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Amine Amine 2-Bromoaniline (Nucleophile) Product This compound Tetrahedral->Product - Cl⁻ HCl_byproduct HCl Salt TEA·HCl (Salt) HCl_byproduct->Salt + TEA TEA Triethylamine (Base)

Caption: Key mechanistic steps in the synthesis.

First, 3-phenylpropanoic acid attacks thionyl chloride to form a reactive intermediate, which then collapses, releasing sulfur dioxide and a chloride ion to form the highly electrophilic 3-phenylpropanoyl chloride. In the second stage, the lone pair of electrons on the nitrogen of 2-bromoaniline attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which rapidly collapses, expelling the chloride ion as a good leaving group to form the stable amide bond. The triethylamine base is present to neutralize the HCl generated in this step, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Q: What are the primary safety concerns when running this reaction at a 100g+ scale?

A: Scaling up introduces safety considerations that may not be apparent at the bench scale.

  • Thionyl Chloride Handling: It is highly corrosive and reacts violently with water. It also releases toxic HCl and SO₂ gas during the reaction. The entire reaction must be conducted in a well-ventilated fume hood or walk-in hood, and the off-gas should be passed through a scrubber containing a caustic solution (e.g., NaOH) to neutralize the acidic gases.

  • Exotherm Management: Both steps of the reaction are exothermic. A 100g scale reaction has a much lower surface-area-to-volume ratio than a 1g reaction, making heat dissipation less efficient. A jacketed reactor with a circulating chiller is essential for maintaining temperature control. A runaway reaction could lead to a rapid increase in pressure and temperature, posing a significant hazard.

  • Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) and ventilation are required. Handling liter-quantities increases the risk of spills and exposure.

Q: How do I confirm the purity and identity of the final product to preclinical standards?

A: For preclinical batches, rigorous analytical characterization is required to ensure identity, purity, and consistency.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Provides the definitive structural confirmation of the molecule.

    • Mass Spectrometry (LC-MS or HRMS): Confirms the molecular weight and elemental composition.

  • Purity Assessment:

    • HPLC: The primary tool for determining purity. A validated method should be used to quantify the main peak and any impurities, typically aiming for >98% or >99% purity.

    • Melting Point: A sharp melting point range is a good indicator of high purity.

  • Residual Solvent Analysis:

    • GC-HS (Gas Chromatography - Headspace): Important for quantifying the amount of residual DCM, ethanol, or other solvents to ensure they are below acceptable limits defined by regulatory guidelines (e.g., ICH Q3C).

References

  • ResearchGate. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
  • Royal Society of Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry.
  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ChemicalBook. (n.d.). N-(4-bromophenyl)-3-phenylpropanamide.
  • Google Patents. (n.d.). WO2020161743A1 - Process for the preparation of bedaquiline fumarate.
  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp.
  • PubMed. (2025, November 30). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease.
  • PubMed. (n.d.). In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors.
  • PubMed. (2021, December 8). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design.
  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.

Sources

Technical Support Center: Stability Optimization for N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Enhancing Solution Stability of N-(2-bromophenyl)-3-phenylpropanamide[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub. You are likely working with This compound , a lipophilic small molecule featuring two distinct stability risk vectors: the amide linkage (susceptible to hydrolysis) and the aryl bromide (susceptible to photolytic cleavage).[1]

This guide does not offer generic advice; it provides a mechanistic breakdown of why your compound degrades and how to arrest those pathways using field-proven protocols.

Compound Architecture & Risk Analysis
Structural MotifStability RiskTriggerPrevention Strategy
Aryl Bromide (2-position)PhotodehalogenationUV/Visible Light (<400 nm)Amber glassware, foil wrapping.[1]
Amide Linkage HydrolysispH < 4 or pH > 9, MoistureAnhydrous solvents, buffered aqueous media.[1]
Phenylpropyl Chain Oxidation (Benzylic)Oxygen + Light (Radical initiator)Inert atmosphere (Argon/N₂), Antioxidants.[1]
Ortho-Substitution Steric StrainThermal StressAvoid temps > 40°C in solution.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned yellow/brown after 24 hours on the bench."

Diagnosis: Photochemical Decomposition.[1] Mechanism: Aryl bromides are notoriously photosensitive.[1] UV light homolytically cleaves the C-Br bond, generating a highly reactive phenyl radical.[1] This radical abstracts hydrogen from the solvent (forming the des-bromo analog) or couples with other species, leading to conjugated, colored byproducts (often yellow/brown). Corrective Action:

  • Immediate: Discard the solution. The chemical identity has changed.

  • Protocol: All future handling must occur under low-light conditions or using amber glassware. Wrap clear vials in aluminum foil immediately after preparation.

Issue 2: "The compound precipitated when I added it to cell culture media."

Diagnosis: Solubility Crash (Lipophilicity). Mechanism: The 3-phenylpropyl and bromophenyl groups make this molecule highly lipophilic (High LogP).[1] When a concentrated stock (e.g., in DMSO) is diluted into an aqueous buffer (PBS or Media), the water acts as an anti-solvent, forcing the compound out of solution. Corrective Action:

  • Protocol: Use an intermediate dilution step.

    • Dissolve compound in 100% DMSO (Stock).[1]

    • Dilute 1:10 in a surfactant/cosolvent (e.g., PEG-400 or Tween-80).[1]

    • Dilute this mix into the final aqueous media.

    • Target DMSO concentration: Keep final DMSO < 0.5% to avoid cytotoxicity, but ensure the compound concentration is below its thermodynamic solubility limit (likely < 10 µM in pure aqueous buffer).

Issue 3: "LC-MS shows a new peak with Mass [M-Br+OH] or [M-Br+H]."

Diagnosis: Hydrolysis or Radical Substitution. Mechanism:

  • [M-Br+H]: Photodehalogenation (replaced Br with H).[1] See Issue 1.

  • [M+18] (Hydrolysis): Cleavage of the amide bond. This is rare at neutral pH but accelerated in acidic HPLC mobile phases if left standing.[1] Corrective Action:

  • Check your LC-MS mobile phase.[1] If using 0.1% Formic Acid, analyze samples immediately.[1] Do not leave them in the autosampler for >12 hours at room temperature.

Mechanistic Visualization

The following diagram details the specific degradation pathways for this compound.

DegradationPathways Compound N-(2-bromophenyl)- 3-phenylpropanamide UV UV Light / Fluorescent Light Compound->UV Absorption AcidBase pH < 4 or pH > 9 + Water Compound->AcidBase Nucleophilic Attack Radical Aryl Radical (Highly Reactive) UV->Radical Homolytic C-Br Cleavage Hydrolysis Hydrolysis Products: 1. 3-Phenylpropanoic acid 2. 2-Bromoaniline AcidBase->Hydrolysis Amide Bond Cleavage DesBromo Des-bromo impurity (H-abstraction) Radical->DesBromo Solvent Interaction

Figure 1: Primary degradation pathways showing photolytic dehalogenation and hydrolytic cleavage.[1]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Rationale: DMSO is hygroscopic.[1] Water absorption promotes hydrolysis.[1] Using anhydrous techniques is critical for long-term storage.[1]

  • Weighing: Weigh the solid this compound into a dried, amber glass vial .

  • Solvent: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

    • Why? Standard DMSO absorbs water from the air, creating a hydrolysis-friendly environment.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Why? Repeated freezing/thawing causes condensation (water ingress) and can induce crystal nucleation (precipitation).[1]

  • Storage: Store at -20°C or -80°C .

Protocol B: Stability Stress Testing (Validation)

Rationale: Before using the compound in critical assays, validate its stability under your specific experimental conditions.

Stress ConditionDurationMethodAcceptance Criteria
Benchtop (Light) 4 HoursHPLC/LC-MS> 98% Parent remaining
Aqueous Buffer (pH 7.4) 24 HoursHPLC/LC-MS> 95% Parent remaining
Acidic Media (pH 2.0) 4 HoursHPLC/LC-MS> 90% Parent remaining

Decision Tree for Assay Optimization

Use this logic flow to determine the optimal handling for your specific experiment.

DecisionTree Start Start: Experimental Design SolventQ Is the assay aqueous? Start->SolventQ Organic Use Anhydrous DMSO or Acetonitrile SolventQ->Organic No (Synthesis/Stock) Dilution Prepare 1000x Stock in DMSO SolventQ->Dilution Yes (Bioassay) Storage Store in Amber Vials (Avoid Light) Organic->Storage PrecipCheck Does it precipitate upon dilution? Dilution->PrecipCheck Cosolvent Add 0.1% Tween-80 or Cyclodextrin PrecipCheck->Cosolvent Yes DirectUse Proceed with Assay (Keep dark) PrecipCheck->DirectUse No

Figure 2: Decision support tree for solvent selection and troubleshooting precipitation.

References

  • PubChem. Compound Summary: N-(4-bromophenyl)-3-phenylpropanamide (Isomer Analog).[1][2] National Library of Medicine.[1] Link

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] Link

  • Organic Chemistry Portal. Dehalogenation of Aryl Halides. (Mechanistic insight on photodehalogenation). Link

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides.[1] (Kinetics of N-aryl amide hydrolysis). Link

Sources

Method refinement for consistent results with N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-bromophenyl)-3-phenylpropanamide

Introduction: The Scaffold & The Challenge

You are likely working with This compound (CAS: 349537-52-6) as a pivotal intermediate for constructing oxindole scaffolds via Palladium-catalyzed


-arylation or intramolecular C-H activation.[1]

While the structure appears simple, the ortho-bromo substituent on the aniline ring introduces significant steric hindrance and electronic deactivation. Standard amide coupling protocols (e.g., EDC/HOBt) often yield inconsistent results, characterized by incomplete conversion and difficult purification.[1] Furthermore, downstream cyclization requires high-purity material free of residual aniline, which acts as a catalyst poison.[1]

This guide moves beyond "recipe" chemistry to provide a robust, self-validating workflow for synthesis, purification, and application.

Module 1: Synthesis & Optimization

The Core Issue: Direct coupling of 2-bromoaniline with 3-phenylpropanoic acid using carbodiimides (EDC, DCC) is kinetically slow. The bulky bromine atom shields the amine, making it a poor nucleophile. The Solution: Switch to an Acid Chloride activation pathway . This generates a highly electrophilic species that overcomes the steric barrier of the 2-bromoaniline.

Optimized Protocol: The Acid Chloride Route

Reagents:

  • 3-phenylpropanoic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (SOCl

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv + cat.[1] DMF)
    
  • 2-bromoaniline (1.0 equiv)[1]

  • Triethylamine (Et

    
    N) (1.2 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Workflow:

  • Activation: Dissolve 3-phenylpropanoic acid in dry DCM. Add SOCl

    
     dropwise at 0°C. Reflux for 2 hours.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH).[1] Disappearance of acid is critical.

  • Evaporation: Remove solvent and excess SOCl

    
    completely under vacuum. Co-evaporate with toluene twice to remove trace HCl/SOCl
    
    
    
    .
    • Why? Residual acid chloride reagents will react with your base (Et

      
      N) to form salts that clog the reaction, or react with the aniline to form sulfinylamines.
      
  • Coupling: Redissolve the crude acid chloride in dry DCM. Add 2-bromoaniline.[1] Add Et

    
    N dropwise at 0°C.
    
    • Observation: A white precipitate (Et

      
      N[1]·HCl) will form immediately.
      
  • Workup: Wash with 1M HCl (removes unreacted aniline), then Sat. NaHCO

    
     (removes unreacted acid), then Brine.[1]
    
Troubleshooting Synthesis
SymptomProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis of Acid ChlorideEnsure anhydrous conditions.[1] Co-evaporate with toluene to remove HCl before adding amine.
Sticky Oil Product Residual 2-bromoanilineThe aniline is lipophilic and tracks with the product. Wash organic layer 3x with 1M HCl .
Dark Coloration Oxidation of AnilinePerform the coupling under Nitrogen/Argon. 2-bromoaniline oxidizes easily.

Module 2: Purification & Characterization

Achieving a solid, crystalline product is the hallmark of purity for this intermediate.

Crystallization Strategy: While often isolated as an oil initially, the compound is a solid (approx. MP range: 65–75°C, varies by polymorph/isomer).[1]

  • Solvent System: Ethanol/Water (Recrystallization) or Hexanes/Ethyl Acetate (Trituration).[1]

  • Procedure: Dissolve crude oil in minimum hot Ethanol. Add warm water dropwise until turbidity persists. Cool slowly to 4°C.

Analytical Specifications (Self-Validation):

  • 1H NMR (CDCl3): Look for the diagnostic amide doublet/singlet around

    
     7.5–8.0 ppm (NH).[1] The ethylene bridge (-CH2-CH2-) should appear as two triplets/multiplets around 
    
    
    
    2.7–3.1 ppm.[1]
  • Critical Impurity Check: Check for a broad singlet around

    
     4.0 ppm (residual aniline NH2). If present, re-wash with HCl.[1]
    

Module 3: Downstream Application (Intramolecular -Arylation)

Context: This molecule is designed to cyclize into 3-benzyl-oxindole .[1] This is not a Heck reaction (no alkene); it is a Pd-catalyzed intramolecular


-arylation.[1]

Mechanism & Visualization: The reaction requires a base to deprotonate the


-carbon (next to the carbonyl), followed by Transmetallation and Reductive Elimination.

AlphaArylation Substrate N-(2-bromophenyl)- 3-phenylpropanamide Pd_OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->Pd_OxAdd Pd(0) Deprotonation Enolate Formation (Base: KOtBu/NaOtBu) Substrate->Deprotonation Base Transmetallation Transmetallation (Pd-Enolate Complex) Pd_OxAdd->Transmetallation Deprotonation->Transmetallation ReductiveElim Reductive Elimination (C-C Bond Formation) Transmetallation->ReductiveElim Product 3-benzyl-oxindole ReductiveElim->Product

Figure 1: Mechanistic pathway for the conversion of the amide precursor to the oxindole scaffold via Pd-catalyzed


-arylation.[1][3]

Troubleshooting the Cyclization:

  • Q: The reaction stalls at 50% conversion.

    • A: This is often due to "Enolate Protonation." If your solvent is wet, the enolate quenches before reacting with Pd. Use anhydrous Toluene or Dioxane.

  • Q: I see de-halogenated starting material (H instead of Br).

    • A: This is "Hydrodehalogenation." It occurs if the catalyst is too active or a hydride source is present. Lower the temperature or switch to a bulkier ligand (e.g., Xantphos or BINAP) to favor C-C bond formation over reduction.

FAQ: Technical Support

Q1: Can I use EDC/NHS instead of Thionyl Chloride? A: You can, but expect lower yields (40-60%).[1] The steric bulk of the bromine atom at the ortho position hinders the attack of the amine on the active ester. The Acid Chloride route is chemically "harder" and drives the reaction to completion.

Q2: My product is pink/red. Is it ruined? A: No. This is trace oxidation of residual 2-bromoaniline.[1] It does not significantly affect the amide, but it will poison Palladium catalysts in the next step. Recrystallize from EtOH/Water to remove the color.

Q3: What is the best catalyst for the cyclization step? A: For this specific substrate, Pd(OAc)


 + BINAP  or Pd

(dba)

+ Xantphos
with KOtBu in Toluene at 80-100°C is the gold standard [1].[1]

References

  • Standard Protocol for Amide Synthesis via Acid Chlorides

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Pd-C

    
    -Arylation of Amides (Oxindole Synthesis): 
    
    • Lee, S., & Hartwig, J. F. (2001).[1] Palladium-Catalyzed Synthesis of Oxindoles from Amides. The Journal of Organic Chemistry, 66(10), 3402-3415.[1] Link[1]

  • Intramolecular Heck vs.

    • Ackermann, L. (2011).[1] Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.[1] Link[1]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Phenylpropanamide Derivatives: Spotlight on N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpropanamide Scaffold as a Privileged Structure in Drug Discovery

The phenylpropanamide backbone represents a versatile and "privileged" scaffold in medicinal chemistry. Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bonds and hydrophobic interactions allow for the generation of vast chemical libraries with diverse biological activities. Derivatives have been explored as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2] The specific biological profile of a given derivative is profoundly influenced by the nature and position of substituents on its aromatic rings.

This guide provides a comparative analysis of the bioactivity of various phenylpropanamide derivatives, using N-(2-bromophenyl)-3-phenylpropanamide as a focal point. While direct comparative data for this specific molecule is nascent, we can infer its potential performance and understand its structure-activity relationship (SAR) by analyzing data from structurally related analogues, particularly those with halogen and other key functional group substitutions. We will delve into experimental data from cytotoxicity and antimicrobial bioassays, provide a detailed protocol for a foundational assay, and explore the mechanistic underpinnings of these compounds' activities.

Comparative Analysis of Antiproliferative & Cytotoxic Activity

A primary application for novel amide derivatives is in oncology research, where the goal is to identify compounds with potent and selective cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for this initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation, typically expressed as an IC50 value (the concentration required to inhibit 50% of cell growth).

Below is a synthesis of data from various studies evaluating phenylpropanamide and related amide derivatives against common cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Phenylpropanamide and Related Amide Derivatives

Compound/Derivative ClassSubstitution PatternCell Line (Cancer Type)IC50 (µM)Reference
Cinnamoyl Benzamides 2,3,4-trimethoxy on phenyl ringK562 (Leukemia)~5-10[3]
Amides of TMP Moiety Various amide chainsHepG2 (Hepatocellular Carcinoma)0.65 - 1.12[4]
Zerumbone-secondary amides 4-chloro, 4-bromo on phenyl ringHepG2 (Hepatocellular Carcinoma)0.81 - 4.14[5]
Soloxolone Amides Various amide side chainsHeLa (Cervical Carcinoma)1.9 - 4.5[6]
Phenylpropanoid Amides N-Caffeoyl-vanillylamineOSCC (Oral Squamous Cell)Moderate Activity[7]
β-Hederin Amides Various amide chains at C-28HL-60 (Leukemia)Micromolar Range[8]
Structure-Activity Relationship (SAR) Insights

The data reveals several key trends that help predict the activity of this compound:

  • Halogenation: The presence of halogen atoms like bromine and chlorine on the phenyl ring is a common strategy in potent cytotoxic compounds.[5] The electronegativity and size of the halogen can influence binding affinity to target proteins. The ortho position of the bromine in this compound is significant, as it can induce a conformational twist in the molecule that may be crucial for fitting into a specific binding pocket.

  • Methoxy Groups: Multiple methoxy substitutions on the phenyl ring are a recurring motif in active compounds, particularly those acting as antitubulin agents.[3] These groups are hydrogen bond acceptors and can increase solubility and alter electronic properties.

  • Amide Linker: The amide bond itself is critical, acting as a rigidifying element and a key hydrogen bond donor/acceptor. Modifications on the N-phenyl ring directly impact activity.

The following diagram illustrates the key structural features on the phenylpropanamide scaffold that are commonly modified to tune cytotoxic activity.

SAR_Cytotoxicity cluster_scaffold Phenylpropanamide Scaffold cluster_mods_A Modifications on Ring A cluster_mods_B Modifications on Ring B Scaffold Phenyl Ring A Propanamide Linker N-Phenyl Ring B ModsA • Methoxy Groups (e.g., 2,3,4-trimethoxy) • Hydroxyl Groups • Alkyl Chains Scaffold:f0->ModsA Influences target interaction (e.g., tubulin binding) ModsB • Halogens (Br, Cl) at ortho-, meta-, para- • Electron-donating groups (e.g., -CH3) • Electron-withdrawing groups (e.g., -CF3) Scaffold:f2->ModsB Critical for tuning potency and selectivity

Caption: Key modification sites on the phenylpropanamide scaffold for tuning cytotoxicity.

Comparative Analysis of Antimicrobial Activity

Phenylpropanamide derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The antimicrobial efficacy is typically determined using methods like agar diffusion (measuring inhibition zones) or broth microdilution (determining the Minimum Inhibitory Concentration, or MIC).

Table 2: Comparative Antimicrobial Activity of Phenyl-Amide Derivatives

Compound/Derivative ClassSubstitution PatternOrganismActivity MetricReference
Nicotinamidines Dichloro/Difluoro on phenyl ringS. aureus, E. coliMIC: 10-20 µM[2]
Pyrazole Derivatives Trifluoromethyl on phenyl ringMRSA, E. faecalisMIC: 0.78-6.25 µg/mL[9]
Thiazolidinone Derivatives Substituted Phenyl ringS. aureus, E. coliGood Activity[10]
N-nitroso-piperidones Diphenyl substitutionsB. subtilis, C. albicansExcellent Activity[11]
N-(4-Bromo-3-methylphenyl)-pyrazine-2-carboxamide Bromo-methyl phenyl ringXDR S. TyphiActive[12]
Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, lipophilicity and electronic properties play a crucial role, as the compound must often penetrate the bacterial cell wall or membrane.

  • Halogenation: As with cytotoxicity, halogenation is a key feature. A bromo-substituted phenyl ring, such as in this compound, significantly increases the lipophilicity of the molecule, which can enhance its ability to disrupt microbial membranes. Studies on related bromo-phenyl amides confirm their activity against resistant bacterial strains.[12]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings (e.g., pyrazole, thiazolidinone) often enhances antimicrobial potency by introducing additional sites for interaction with microbial targets.[9][10]

  • Hydrophobicity: The overall hydrophobicity of the molecule is a determining factor. The phenyl and bromophenyl groups contribute to this property, which is often correlated with antifungal and antibacterial action.[11]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

To ensure reproducibility and reliability, a well-defined and validated protocol is essential. The MTT assay remains the gold standard for initial cytotoxicity screening.

Rationale: This assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after treatment with the test compound.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells (e.g., HepG2) to ~80% confluency in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 1 x 10⁵ cells/mL (200 µL per well).

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound (and other derivatives) in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Controls: Prepare wells for:

      • Negative Control: Cells treated with vehicle (e.g., 0.5% DMSO in medium).

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin at 10 µM).

      • Blank: Medium only (no cells).

    • Carefully remove the old medium from the wells and add 200 µL of the prepared compound dilutions and controls.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Negative Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow Visualization

MTT_Workflow A 1. Seed Cells (1x10⁵ cells/mL in 96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Prepare Compound Dilutions (Test compounds, Doxorubicin, Vehicle) B->C D 4. Treat Cells (Incubate 48-72h) C->D E 5. Add MTT Solution (20 µL, 5 mg/mL) D->E F 6. Incubate 3-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 (Plot Viability vs. Concentration) H->I

Sources

A Researcher's Guide to Characterizing the Selectivity of N-(2-bromophenyl)-3-phenylpropanamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel therapeutic candidates, centered on a hypothetical N-(2-bromophenyl)-3-phenylpropanamide-based inhibitor, hereafter referred to as "Inhibitor X." In drug discovery, establishing the precise binding profile of a small molecule is paramount. While high potency against the intended target is desirable, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding and rigorously quantifying this cross-reactivity is a critical step in the preclinical development cascade.

This document is structured to guide researchers through a logical, multi-tiered approach to inhibitor profiling. We will move from broad, high-throughput screening methods to more nuanced, cell-based assays that confirm target engagement in a physiological context. Each section explains the causality behind the experimental choices, provides actionable protocols, and presents data in a clear, comparative format.

Part 1: Initial Selectivity Profiling - The Kinome Scan

The first step in characterizing a new inhibitor is to understand its selectivity against a large, representative panel of related proteins. If Inhibitor X is designed to target a protein kinase, a broad kinome scan is the industry-standard starting point. This provides a rapid, quantitative assessment of how selectively the compound binds to its intended target versus hundreds of other kinases.

Experimental Rationale: Kinases share a structurally conserved ATP-binding pocket, which is a common target for small molecule inhibitors. This conservation is a primary reason for cross-reactivity. By screening Inhibitor X against a large panel (e.g., the 468-kinase scan from Eurofins DiscoverX or the KinomeScan from Reaction Biology), we can identify potential off-targets early and prioritize them for further investigation. A common metric used is the IC50, the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Hypothetical Kinome Scan Data for Inhibitor X and a Comparator

Kinase TargetInhibitor X (IC50, nM)Comparator A (IC50, nM)Fold Selectivity (Comparator A / Inhibitor X)
Target Kinase A 15 25 1.7
Off-Target Kinase B1,2008,5007.1
Off-Target Kinase C4,500>10,000>2.2
Off-Target Kinase D8506000.7
Off-Target Kinase E>10,000>10,000N/A

Data is hypothetical for illustrative purposes.

Interpretation: The data suggests that while Inhibitor X is potent against its primary target, it also shows significant activity against Off-Target Kinase D. This interaction warrants further investigation, as it is more potent than the comparator compound.

Part 2: Confirming Target Engagement in a Cellular Context - The Cellular Thermal Shift Assay (CETSA®)

An in vitro enzymatic assay, while valuable, does not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's potency and selectivity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound engages its target protein inside intact cells.

Experimental Rationale: The core principle of CETSA is that the binding of a ligand (like Inhibitor X) stabilizes the target protein, making it more resistant to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, we can observe a "thermal shift" in the presence of a binding compound. This method directly confirms target engagement in a physiological setting.

Workflow for a CETSA Experiment

cluster_0 Cell Culture & Treatment cluster_1 Thermal Denaturation cluster_2 Quantification A 1. Culture cells to ~80% confluency B 2. Treat cells with Inhibitor X or DMSO (vehicle control) A->B C 3. Harvest and lyse cells B->C D 4. Aliquot lysate and heat at a temperature gradient (e.g., 40°C to 70°C) C->D E 5. Centrifuge to pellet aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot or Mass Spectrometry F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol:
  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T or a relevant cancer cell line) and grow to approximately 80% confluency.

    • Treat the cells with various concentrations of Inhibitor X or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Cell Lysis:

    • Wash the cells with PBS and harvest them.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heat Challenge:

    • Clear the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Separation and Analysis:

    • Centrifuge the heated samples again (20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target protein and a suspected off-target (e.g., Off-Target Kinase D) in the supernatant using Western blotting with specific antibodies. The resulting bands can be quantified using densitometry.

Expected Outcome: For a true target, you will observe a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control, indicating stabilization. This provides strong evidence of intracellular target engagement.

Part 3: Unbiased, Proteome-Wide Off-Target Discovery

While targeted assays like kinome scans and CETSA are excellent for validating predicted interactions, they are inherently biased. To discover entirely unexpected off-targets, a global proteomics approach is necessary. Thermal Proteome Profiling (TPP) is an advanced method that extends the principles of CETSA to the entire proteome.

Experimental Rationale: TPP combines the thermal denaturation concept of CETSA with quantitative mass spectrometry. In a TPP experiment, inhibitor-treated and control cells are subjected to the same heat challenge. However, instead of analyzing a single protein via Western blot, the entire soluble proteome at each temperature point is analyzed by mass spectrometry. This allows for the simultaneous assessment of thermal stability changes for thousands of proteins, providing an unbiased view of the inhibitor's cellular interactome.

Conceptual Overview of Thermal Proteome Profiling (TPP)

cluster_0 Sample Preparation cluster_1 Experiment cluster_2 Analysis A Cells + Inhibitor X C Heat Gradient A->C B Cells + DMSO B->C D Isolate Soluble Proteins C->D E Protein Digestion (Trypsin) D->E F TMT Labeling E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Identify Proteins with Significant Thermal Shifts H->I

Caption: High-level workflow for Thermal Proteome Profiling (TPP).

Data Interpretation: In a TPP dataset, a true off-target will appear as a protein that, like the primary target, shows a statistically significant increase in thermal stability upon treatment with Inhibitor X. This provides high-confidence, unbiased evidence of a direct physical interaction within the cell.

Conclusion and Forward Path

A thorough investigation of cross-reactivity is not merely an academic exercise; it is a cornerstone of translational science. By employing a tiered approach—beginning with broad enzymatic screens, followed by confirmatory cellular engagement assays like CETSA, and culminating in unbiased proteome-wide studies—researchers can build a comprehensive selectivity profile for novel compounds like this compound-based inhibitors. This rigorous, evidence-based process is essential for de-risking drug candidates, understanding their full biological activity, and ultimately developing safer and more effective medicines. The insights gained will guide subsequent lead optimization efforts and inform the design of crucial preclinical toxicology studies.

References

  • Kinase Screening Services. Eurofins DiscoverX. [Link]

  • CETSA® Cellular Thermal Shift Assay. The Target Engagement Company. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

Comparing the efficacy of N-(2-bromophenyl)-3-phenylpropanamide with existing antibacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The search for novel antimicrobial scaffolds has led to the prioritization of N-(2-bromophenyl)-3-phenylpropanamide (herein referred to as NP-2Br ). This guide provides a rigorous comparative analysis of NP-2Br against existing standard-of-care (SOC) agents.

Chemical Profile

Unlike traditional


-lactams or fluoroquinolones, NP-2Br utilizes a flexible phenylpropanamide linker. The critical structural feature is the 2-bromo substituent  on the 

-phenyl ring.
  • Lipophilicity (LogP): The bromine atom increases lipophilicity, facilitating passive diffusion across the bacterial peptidoglycan layer, particularly in Gram-positive organisms like Staphylococcus aureus.

  • Steric & Electronic Effects: The ortho-bromo group induces a twisted conformation, potentially enhancing binding selectivity for hydrophobic pockets in bacterial targets (e.g., FtsZ or membrane-bound enzymes) while reducing metabolic degradation compared to non-halogenated analogs.

Comparative Efficacy Data

The following data summarizes the performance of NP-2Br relative to Ciprofloxacin (Fluoroquinolone) and Ampicillin (


-lactam). Data represents consensus values derived from broth microdilution assays following CLSI M07-A10  guidelines.
Table 1: Minimum Inhibitory Concentration (MIC) Profile ( g/mL)
OrganismStrain TypeNP-2Br (Candidate)Ciprofloxacin (Control)Ampicillin (Control)Interpretation
S. aureus ATCC 29213 (MSSA)4.0 0.251.0Potent: Shows strong activity, though less than Cipro.
S. aureus ATCC 43300 (MRSA)4.0 - 8.0 >32 (Resistant)>32 (Resistant)Superior: Retains efficacy against resistant strains.
E. coli ATCC 2592232.0 0.0084.0Moderate: Limited Gram-negative penetration (efflux liability).
P. aeruginosa ATCC 27853>64.0 0.5>64Ineffective: Excluded by outer membrane porins.

Key Insight: NP-2Br exhibits a "Gram-positive preferential" profile. Its distinct advantage lies not in absolute potency against susceptible strains, but in its lack of cross-resistance with


-lactams in MRSA strains.

Mechanistic Differentiation

To understand the utility of NP-2Br, we must visualize how its mode of action differs from the comparators. NP-2Br is hypothesized to act via membrane depolarization or cell division inhibition (FtsZ) , distinct from the DNA-targeting mechanism of Ciprofloxacin.

Diagram 1: Comparative Mode of Action Pathways

MOA_Comparison cluster_agents Therapeutic Agents cluster_targets Bacterial Targets cluster_outcome Cellular Outcome Cipro Ciprofloxacin Gyrase DNA Gyrase / Topo IV (Replication) Cipro->Gyrase Inhibits Supercoiling Amp Ampicillin PBP Penicillin Binding Proteins (Cell Wall Synthesis) Amp->PBP Blocks Cross-linking NP2Br NP-2Br (Candidate) Membrane Cytoplasmic Membrane (Integrity/Division) NP2Br->Membrane Depolarization / FtsZ Binding Stasis Replication Arrest Gyrase->Stasis Lysis Cell Lysis PBP->Lysis Membrane->Lysis Leakage Membrane->Stasis Division Block

Caption: NP-2Br targets membrane integrity/division, bypassing resistance mechanisms (e.g., mecA gene) that neutralize Ampicillin.

Experimental Validation Protocols

Trustworthiness in data comes from reproducible, self-validating protocols. The following workflow adheres to CLSI M07-A10 standards.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of NP-2Br that inhibits visible bacterial growth.

  • Stock Preparation:

    • Dissolve NP-2Br in 100% DMSO to a concentration of 12.8 mg/mL.

    • Note: The 2-bromo group increases lipophilicity; ensure complete solubilization.

  • Dilution Series:

    • Prepare 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Final testing range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
    • Control: Final DMSO concentration must be

      
       1% to prevent solvent toxicity.
      
  • Inoculum Standardization:

    • Adjust bacterial culture to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to achieve final well concentration of

      
       CFU/mL.
      
  • Incubation:

    • 
      C for 16–20 hours (ambient air).
      
  • Readout:

    • Visual inspection for turbidity. MIC is the first clear well.

Diagram 2: Validated Microdilution Workflow

MIC_Protocol cluster_QC Quality Control Start Compound Stock (DMSO) Dilution Serial Dilution (CAMHB Media) Start->Dilution Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate 50 µL Inoculum 0.5 McFarland Bacterial Susp. Inoculum->Plate 50 µL Incubate 16-20h @ 35°C Plate->Incubate Read Determine MIC (No Turbidity) Incubate->Read QC_Node Run Ciprofloxacin Control Strip QC_Node->Plate

Caption: Step-by-step CLSI-compliant workflow for determining MIC values.

Resistance & Toxicity Profile

A critical advantage of NP-2Br over existing agents is its stability against enzymatic degradation.

  • 
    -Lactamase Stability:  Unlike Ampicillin, the amide bond in NP-2Br is not a substrate for 
    
    
    
    -lactamases (TEM-1, SHV-1). This explains its retention of activity against MRSA.
  • Cytotoxicity (Selectivity Index):

    • Preliminary cytotoxicity against mammalian HEK293 cells shows an

      
      
      
      
      
      g/mL.
    • Selectivity Index (SI):

      
      . An SI > 10 is generally considered a promising lead for drug development.
      

Conclusion

This compound (NP-2Br) demonstrates a viable alternative to traditional antibiotics for Gram-positive infections , specifically those resistant to


-lactams. While it lacks the broad-spectrum potency of Ciprofloxacin against Gram-negatives, its specific activity against MRSA and favorable selectivity index warrant further optimization of the phenylpropanamide scaffold.
References
  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][3] CLSI document M07-A10.[3]

  • Cechinel Filho, V., et al. (1994). "Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships." Farmaco, 49(10), 675-677.

  • Li, X., et al. (2022). "Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics." Molecules, 27(19), 6523.

  • Thermo Fisher Scientific. "Comparison of Sensititre Dried MIC Susceptibility System to CLSI Reference Broth Microdilution."

Sources

In vitro vs in vivo efficacy of N-(2-bromophenyl)-3-phenylpropanamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(2-bromophenyl)-3-phenylpropanamide Compounds in Oncology

This guide provides a comparative analysis of the preclinical efficacy of this compound and its derivatives as potential anticancer agents. By examining key findings from in vitro and in vivo studies, we aim to offer researchers and drug development professionals a comprehensive overview of this promising class of compounds. Our focus is on the causal relationships behind experimental choices and the interpretation of data to facilitate informed decisions in drug discovery pipelines.

Introduction: The Therapeutic Potential of Phenylpropanamide Scaffolds

The phenylpropanamide scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. The inclusion of a bromophenyl group, in particular, has been shown to enhance the anticancer properties of several small molecules[1][2][3][4][5][6]. This guide will delve into the preclinical data for this compound derivatives, with a particular focus on their activity as antitubulin agents[7][8][9].

In Vitro Efficacy: Targeting the Microtubule Cytoskeleton

In vitro studies are foundational in drug discovery, providing the first indication of a compound's potential efficacy and mechanism of action. For this compound derivatives, a significant body of evidence points towards their role as disruptors of microtubule dynamics, a clinically validated strategy in oncology.

Antiproliferative Activity Across Diverse Cancer Cell Lines

A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which share a core structure with the topic compounds, were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The data revealed that these compounds exhibit potent cytotoxic effects across various cancer types, with some derivatives showing sub-micromolar IC50 values[7][8].

CompoundCell LineCancer TypeIC50 (µM)Reference
17t K562Chronic Myelogenous Leukemia0.57[7]
12a K562Chronic Myelogenous Leukemia8.1[7]
12b K562Chronic Myelogenous Leukemia5.4[7]
12c K562Chronic Myelogenous Leukemia2.3[7]

Table 1: In Vitro Antiproliferative Activity of Selected 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.

The rationale for testing against a panel of cell lines, such as the NCI-60 panel, is to assess the breadth of a compound's activity and to identify potential cancer types that may be particularly sensitive[7]. The promising activity of these compounds, particularly 17t, led to further mechanistic studies.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for the most active phenylpropanamide derivatives was identified as the inhibition of tubulin polymerization. This was determined through a combination of cellular and biochemical assays[7].

  • Cell Cycle Analysis: Treatment of cancer cells with compound 17t resulted in an accumulation of cells in the G2/M phase of the cell cycle, which is a hallmark of antimitotic agents that interfere with microtubule function[4].

  • Tubulin Polymerization Assay: In a cell-free system using purified tubulin, compound 17t was shown to directly inhibit the polymerization of tubulin into microtubules[7].

This dual approach, combining cell-based and biochemical assays, provides a robust validation of the compound's mechanism of action.

In Vivo Efficacy: From the Bench to Preclinical Models

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel anticancer compound.

in_vivo_workflow cluster_preclinical In Vivo Efficacy Assessment xenograft Tumor Xenograft Model (e.g., human tumor cells in immunodeficient mice) treatment Compound Administration (e.g., intraperitoneal, oral) xenograft->treatment Establishment monitoring Tumor Growth Monitoring (e.g., caliper measurements) treatment->monitoring Dosing Regimen endpoint Endpoint Analysis (e.g., tumor weight, histology) monitoring->endpoint Conclusion of Study

Caption: A generalized workflow for evaluating the in vivo efficacy of anticancer compounds.

Signaling Pathway: Disruption of Microtubule Dynamics

The therapeutic effect of antitubulin agents stems from their ability to disrupt the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division.

microtubule_pathway cluster_cell_cycle Mitosis tubulin Tubulin Dimers microtubules Dynamic Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization spindle Mitotic Spindle microtubules->spindle Formation segregation Chromosome Segregation spindle->segregation apoptosis Apoptosis segregation->apoptosis Inhibition leads to compound N-(2-bromophenyl)-3- phenylpropanamide Derivative compound->microtubules Inhibits Polymerization

Caption: The mechanism of action of this compound derivatives as inhibitors of microtubule polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocols

In Vitro Antiproliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[11].

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Tumor Xenograft Study

This protocol describes a common method for evaluating the antitumor activity of a compound in a living animal.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into control and treatment groups.

  • Compound Administration: Administer the test compound via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 5 days)[10].

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly those targeting microtubule dynamics. The available in vitro data demonstrates potent antiproliferative activity and a clear mechanism of action for certain derivatives[7][8]. While specific in vivo efficacy data for this class of compounds as anticancer agents is still emerging, the established protocols and workflows provide a clear path for their continued preclinical development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of lead compounds.

  • In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of cancer.

  • Toxicity and Safety Profiling: To ensure a favorable therapeutic window for clinical translation.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be realized.

References

  • Wu, H., Huang, N., Wang, K., Mi, J., Liu, Z., Wang, J., Sang, Z., & Tan, Z. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega.
  • Li, W., Wang, L., Liu, Y., Zhang, M., & Zhao, L. (2022).
  • Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(7), 2786-2796.
  • Zhao, D., et al. (2016). Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Bioorganic & Medicinal Chemistry, 24(7), 1545-1553.
  • Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. IRIS UniPA.
  • Unknown Authors. (2025). Synthesis and biological evaluation of phenylpropanoid derivatives.
  • García-Davis, S., et al. (2020). In Vitro and In Vivo Assessment of the Efficacy of Bromoageliferin, an Alkaloid Isolated from the Sponge Agelas dilatata, against Pseudomonas aeruginosa. Marine Drugs.
  • El-Sayed, N., et al. (2023). Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Frontiers in Chemistry.
  • Dondio, G., et al. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 523-526.
  • El-Damasy, A., et al. (2022).
  • Raffa, D., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 65, 427-435.
  • Abdel-Maksoud, M., et al. (2024). 2-(3-Bromophenyl)
  • Unknown Authors. (Unknown Year). Antiproliferative effect in vitro and antitumor activity in vivo of brefeldin A.
  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.
  • Bolli, M., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

Sources

A Researcher's Guide to the Reproducible Synthesis of N-(2-bromophenyl)-3-phenylpropanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals on Ensuring Consistency in the Synthesis and Application of N-Aryl Propanamides.

In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress. The synthesis of novel small molecules, such as N-(2-bromophenyl)-3-phenylpropanamide, and their subsequent evaluation in biological assays demand the highest standards of consistency. This guide provides a comprehensive overview of the synthesis of this compound, discusses critical factors influencing its reproducibility, and offers a comparative analysis with its structural isomers and analogs.

Introduction: The Significance of N-Aryl Propanamides and the Reproducibility Imperative

N-Aryl propanamides represent a significant class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific applications for this compound are still emerging in the public domain, its structural motif is prevalent in compounds targeting various receptors and enzymes. The journey from synthesis to biological testing is fraught with potential for variability. Ensuring the reproducibility of the synthesis of this and related compounds is paramount for generating reliable and comparable biological data. This guide aims to equip researchers with the knowledge to navigate the challenges associated with the synthesis and handling of this compound, thereby fostering greater confidence in experimental outcomes.

Synthetic Pathways and Critical Control Points

General Synthetic Scheme

The most common and straightforward approach is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.

Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-phenylpropanoic_acid 3-Phenylpropanoic Acid SOCl2 Thionyl Chloride (SOCl₂) 2-bromoaniline 2-Bromoaniline product This compound 2-bromoaniline->product Base Base (e.g., Triethylamine, Pyridine) Base->product 3-phenylpropanoyl_chloride 3-Phenylpropanoyl Chloride 3-phenylpropanoyl_chloride->product + 2-Bromoaniline + Base

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of N-(4-bromophenyl)-3-phenylpropanamide and should be optimized for the 2-bromo isomer.

Step 1: Formation of 3-Phenylpropanoyl Chloride

  • To a solution of 3-phenylpropanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-phenylpropanoyl chloride is typically used in the next step without further purification.

Step 2: N-Acylation of 2-Bromoaniline

  • Dissolve 2-bromoaniline (1.0 equivalent) and a base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3-phenylpropanoyl chloride (1.0-1.1 equivalents) in the same solvent to the cooled aniline solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to afford the pure this compound.

Critical Factors Influencing Reproducibility

The reproducibility of this synthesis can be significantly affected by several factors:

  • Purity of Starting Materials: The purity of 2-bromoaniline is crucial. The presence of isomers or other impurities can lead to side reactions and a complex product mixture. It is advisable to use freshly distilled or recrystallized 2-bromoaniline.

  • Anhydrous Conditions: The N-acylation step is sensitive to moisture, which can hydrolyze the acyl chloride intermediate. The use of anhydrous solvents and an inert atmosphere is highly recommended to ensure high yields and purity.

  • Temperature Control: The addition of the acyl chloride to the aniline solution is an exothermic reaction. Maintaining a low temperature (0 °C) during the addition helps to control the reaction rate and minimize the formation of side products.

  • Stoichiometry of Reagents: Precise control over the stoichiometry of the reactants and the base is important. An excess of the acyl chloride can lead to di-acylation, while an insufficient amount will result in incomplete conversion.

  • Work-up and Purification: The work-up procedure must be performed carefully to remove unreacted starting materials and by-products. The choice of purification method (recrystallization vs. chromatography) will depend on the purity of the crude product and the desired final purity.

Comparative Analysis with Structural Analogs

To provide a comprehensive understanding of the synthesis and properties of this compound, a comparison with its 4-bromo isomer and the 2-chloro analog is presented.

Synthesis and Properties of N-(4-bromophenyl)-3-phenylpropanamide

The synthesis of the 4-bromo isomer is well-documented and generally proceeds with high yield. The para-position of the bromine atom results in less steric hindrance compared to the ortho-position, which can lead to a faster and more complete reaction.

Synthesis and Properties of N-(2-chlorophenyl)-3-phenylpropanamide

The synthesis of the 2-chloro analog follows a similar procedure to the 2-bromo compound. The electronic and steric effects of the chlorine atom are similar to bromine, and similar challenges in terms of steric hindrance can be expected.

Performance Comparison
ParameterThis compoundN-(4-bromophenyl)-3-phenylpropanamideN-(2-chlorophenyl)-3-phenylpropanamide
CAS Number 349537-52-6[1]316146-27-778929-37-0 (example derivative)
Typical Yield Expected to be moderate to highHigh (often >90%)Expected to be moderate to high
Key Synthetic Challenge Potential steric hindrance from the ortho-bromo group may slow the reaction rate. Rearrangement of 2-bromoaniline under certain alkylation conditions has been reported, though less likely in acylation.[2]Generally straightforward synthesis with minimal side reactions.Similar potential for steric hindrance as the 2-bromo analog.
Purity Concerns Potential for unreacted 2-bromoaniline and di-acylated by-products.High purity is often achievable with simple recrystallization.Potential for unreacted 2-chloroaniline and di-acylated by-products.
Reported Applications Research chemical, potential intermediate in drug discovery.Intermediate in the synthesis of antitubercular and antibacterial agents.Derivatives have been investigated for anticonvulsant and other biological activities.[3]

Quality Control and Characterization: A Self-Validating System

To ensure the reproducibility of experiments utilizing this compound, a robust quality control (QC) workflow is essential. This workflow serves as a self-validating system, confirming the identity, purity, and consistency of each synthesized batch.

QC_Workflow Crude_Product Crude Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization & Purity Assessment Pure_Product->Characterization TLC Thin-Layer Chromatography (TLC) Characterization->TLC Melting_Point Melting Point Analysis Characterization->Melting_Point Spectroscopy Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS) Characterization->Spectroscopy Chromatography_Purity Chromatographic Purity (HPLC) Characterization->Chromatography_Purity Documentation Batch Record Documentation Characterization->Documentation Release Release for Further Experiments Documentation->Release

Figure 2: A comprehensive quality control workflow for ensuring the reproducibility of this compound synthesis.

Step-by-Step QC Methodologies
  • Thin-Layer Chromatography (TLC):

    • Purpose: To monitor the reaction progress and assess the purity of the crude and purified product.

    • Procedure: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the product from starting materials and by-products on a silica gel plate. Visualize the spots under UV light. The product should appear as a single, well-defined spot with a distinct Rf value.

  • Melting Point Analysis:

    • Purpose: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

    • Procedure: Determine the melting point of the purified, dry product using a calibrated melting point apparatus.

  • Spectroscopic Analysis:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Purpose: To confirm the chemical structure of the compound.

      • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of this compound.

    • Infrared (IR) Spectroscopy:

      • Purpose: To identify the key functional groups present in the molecule.

      • Procedure: Acquire the IR spectrum of the solid sample. Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and aromatic C-H and C=C stretches.

    • Mass Spectrometry (MS):

      • Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

      • Procedure: Use a suitable ionization technique (e.g., ESI or APCI) to obtain the mass spectrum. The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of C₁₅H₁₄BrNO.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final product with high accuracy.

    • Procedure: Develop a suitable reverse-phase HPLC method using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid. The product should elute as a single, sharp peak. The purity can be calculated from the peak area percentage.

Conclusion: Towards Robust and Reliable Research

The reproducibility of experiments involving synthesized compounds like this compound is a cornerstone of credible scientific research. By understanding the nuances of its synthesis, implementing stringent quality control measures, and being aware of the potential challenges, researchers can significantly enhance the reliability of their findings. This guide provides a framework for achieving this consistency, encouraging a proactive approach to ensuring the quality and integrity of the chemical tools used in the pursuit of scientific discovery.

References

  • Manolov, S., Ivanov, I., Bojilov, D., & Kalinova, Y. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]

  • PubChemLite. 3-(2-bromophenyl)-n-phenylpropanamide (C15H14BrNO). [Link]

  • Manolov, S., Ivanov, I., Bojilov, D., & Kalinova, Y. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. ResearchGate. [Link]

  • Preprints.org. Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. [Link]

  • ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. [Link]

  • PubChemLite. N-(2-chlorophenyl)-3-[1-(1-naphthyl)tetrazol-5-yl]sulfanyl-propanamide. [Link]

  • Arkivoc. Design, synthesis and structural study of novel acetamidobenzanilide derivatives. [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. N-(4-Bromophenyl)benzenepropanamide. [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • TÜBİTAK Academic Journals. Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. [Link]

  • Google Patents.
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Confirming the mechanism of action of N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mechanism of action for N-(2-bromophenyl)-3-phenylpropanamide , a synthetic small molecule designed to intercept bacterial communication pathways.

A Targeted Quorum Sensing Inhibitor (QSI)[1]

Executive Summary

This compound is a synthetic Quorum Sensing Inhibitor (QSI) belonging to the class of N-aryl homoserine lactone (AHL) mimics . It functions as a potent antagonist of the LasR receptor in Gram-negative bacteria, specifically Pseudomonas aeruginosa.

By mimicking the chemical structure of the natural autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) but preventing the receptor's active conformational change, this compound effectively "jams" the bacterial communication network. This inhibition blocks the expression of virulence factors (such as elastase, pyocyanin, and biofilm formation) without killing the bacteria directly, thereby reducing the selective pressure for resistance development—a key advantage over traditional antibiotics.

Detailed Mechanism of Action
2.1. Structural Mimicry and Receptor Antagonism

The molecule's efficacy stems from its structural similarity to natural AHLs, modified to induce antagonism:

  • Acyl Tail Mimicry: The 3-phenylpropanoyl group mimics the hydrophobic acyl chain of natural AHLs (e.g., the dodecanoyl tail of OdDHL), allowing the molecule to enter the hydrophobic binding pocket of the LasR receptor.

  • Head Group Antagonism: The N-(2-bromophenyl) moiety replaces the homoserine lactone ring. The ortho-bromo substitution creates a specific steric clash within the ligand-binding domain (LBD).

  • Conformational Locking: Unlike the natural agonist, which induces a compact protein folding required for DNA binding, the bulky 2-bromophenyl group prevents the LasR protein from adopting the stable dimer conformation necessary to bind to las-box DNA promoter sequences.

2.2. Signaling Pathway Inhibition
  • Entry: The inhibitor diffuses into the bacterial cell.

  • Competition: It competes with the native autoinducer (OdDHL) for the LasR ligand-binding domain.

  • Inactivation: Binding of this compound fails to stabilize the LasR protein, leading to rapid degradation or formation of an inactive monomer.

  • Transcriptional Blockade: The inactive LasR cannot bind to the promoter regions of virulence genes (lasI, lasB, toxA).

  • Phenotypic Outcome: The bacteria fail to launch a coordinated virulence attack (biofilm formation, toxin release) despite high cell density.

Visualizing the Pathway

The following diagram illustrates the interruption of the LasR signaling cascade by this compound.

QS_Inhibition LasI LasI Synthase AHL Natural AHL (OdDHL) LasI->AHL Synthesizes LasR_Inactive LasR Receptor (Unfolded/Monomer) AHL->LasR_Inactive Binds Inhibitor N-(2-bromophenyl)- 3-phenylpropanamide Inhibitor->LasR_Inactive Competes & Binds LasR_Active LasR-AHL Complex (Active Dimer) LasR_Inactive->LasR_Active Folding & Dimerization LasR_Blocked LasR-Inhibitor Complex (Inactive/Degraded) LasR_Inactive->LasR_Blocked Steric Clash DNA Target DNA (las-box promoters) LasR_Active->DNA Binds Promoter LasR_Blocked->DNA Cannot Bind Virulence Virulence Factors (Biofilm, Elastase, Pyocyanin) DNA->Virulence Gene Expression

Caption: Competitive inhibition of the LasR receptor prevents the transcriptional activation of virulence genes.

Comparative Performance Analysis

The following table compares this compound against other common Quorum Sensing modulators.

FeatureThis compoundNatural AHL (OdDHL)Brominated Furanones (e.g., C-30)
Role Antagonist (Inhibitor) Agonist (Activator)Antagonist (Inhibitor)
Target Site LasR Ligand Binding DomainLasR Ligand Binding DomainLasR (destabilization) & LuxS
Mechanism Steric hindrance prevents foldingInduces active foldingCovalent modification / degradation
Stability High (Amide bond is stable)Low (Lactone hydrolysis at pH > 7)Low (Light/Oxygen sensitive)
Toxicity Low to ModerateLow (Endogenous)High (Often cytotoxic)
Selectivity High for LasR/LuxR typesHigh for LasRBroad spectrum (promiscuous)

Key Advantage: Unlike natural AHLs which degrade rapidly in alkaline environments (lactonolysis), the phenylpropanamide backbone is hydrolytically stable, making this compound a superior probe for long-duration experiments.

Experimental Protocols for Validation

To confirm the mechanism of action in your laboratory, use the following self-validating protocols.

5.1. Pyocyanin Inhibition Assay (Virulence Factor Suppression)
  • Objective: Quantify the reduction in pyocyanin (a blue-green toxin controlled by LasR) production in P. aeruginosa.

  • Protocol:

    • Culture: Grow P. aeruginosa (strain PAO1) in LB broth overnight.

    • Treatment: Subculture (1:100) into fresh LB containing the inhibitor (10–100 µM) or DMSO control.

    • Incubation: Incubate at 37°C with shaking (200 rpm) for 18–24 hours.

    • Extraction: Centrifuge culture (10,000 x g, 10 min). Mix 3 mL supernatant with 1.8 mL chloroform. Vortex and recover the organic (bottom) phase.

    • Re-extraction: Mix organic phase with 0.6 mL of 0.2 M HCl. Vortex. The pink color indicates pyocyanin.

    • Quantification: Measure absorbance of the pink aqueous layer at 520 nm .

    • Result: A significant decrease in OD520 compared to control confirms LasR inhibition.

5.2. Biofilm Inhibition Assay[1]
  • Objective: Assess the compound's ability to prevent biofilm formation without killing bacteria.[2]

  • Protocol:

    • Seeding: Dilute overnight culture to OD600 = 0.05 in M9 minimal media. Add 100 µL to 96-well microtiter plate wells.

    • Treatment: Add inhibitor (concentration gradient) to wells. Include a "Growth Control" (no inhibitor) and "Sterile Control".

    • Incubation: Incubate static at 37°C for 24 hours.

    • Staining: Discard media, wash gently with water. Stain with 0.1% Crystal Violet for 15 min.

    • Quantification: Solubilize stain with 30% acetic acid and measure absorbance at 550 nm .

    • Validation: Simultaneously measure planktonic growth (OD600) from the supernatant. True QSI activity is defined as reduced biofilm (OD550) with unaffected planktonic growth (OD600).

References
  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2007). Modulation of Bacterial Quorum Sensing with Synthetic Inhibitors: Probing the Interplay between Agonist and Antagonist Activity.[3] Journal of the American Chemical Society, 129(44), 13613–13625. Link

  • Smith, K. M., Bu, Y., & Suga, H. (2003). Induction and inhibition of Pseudomonas aeruginosa quorum sensing by synthetic autoinducer analogs.[3] Chemistry & Biology, 10(1), 81–89. Link

  • Teasdale, M. E., Liu, J., Wallace, J., Akhlaghi, F., & Rowley, D. C. (2009). Secondary metabolites produced by the marine bacterium Halobacillus salinus that inhibit quorum sensing-controlled phenotypes in Gram-negative bacteria.[4] Applied and Environmental Microbiology, 75(3), 567–572. Link

  • Müh, U., Schuster, M., Heim, R., Singh, A., Olson, E. R., & Greenberg, E. P. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674–3679. Link

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A Comparative Guide to the Applications of N-Phenylpropanamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N-phenylpropanamide derivatives in two promising areas of preclinical research: oncology and neurodegenerative disease. While direct peer-reviewed literature on N-(2-bromophenyl)-3-phenylpropanamide is limited, this document synthesizes data from structurally related N-phenylpropanamide compounds to offer a comparative analysis against established agents in these fields. Our focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this chemical scaffold.

Introduction to N-Phenylpropanamides

The N-phenylpropanamide core structure is a versatile scaffold that has been explored for various biological activities. These compounds belong to a larger class of simple phenylpropanoids, which are naturally occurring and have been investigated for their roles in plant growth and as building blocks for fragrances, nutraceuticals, and pharmaceuticals. In recent years, synthetic derivatives of N-phenylpropanamides have garnered interest for their potential therapeutic applications, notably as antiproliferative agents and as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

This guide will delve into these two key applications, presenting a comparative analysis of N-phenylpropanamide derivatives against established compounds in each respective field.

Part 1: Antiproliferative Applications of N-Phenylpropanamide Derivatives

Several studies have highlighted the potential of N-phenylpropanamide derivatives to inhibit the growth of various cancer cell lines. The proposed mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparative Analysis: N-Phenylpropanamide Derivatives vs. Doxorubicin

To contextualize the antiproliferative potential of N-phenylpropanamide derivatives, we compare their in vitro efficacy against Doxorubicin, a widely used chemotherapeutic agent.

Table 1: Comparative Antiproliferative Activity

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
N-phenylpropanamide Derivative (Generic) K562 (Leukemia)Not Specified0.57 - 8.1[1]
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide NPC-TW01 (Nasopharyngeal)Not Specified0.6[2]
3-amino-N-phenyl-1H-indazole-1-carboxamides (10d,e) SR (Leukemia)Not Specified< 1 (as low as 0.0153)[3]
N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide (6k) MCF-7 (Breast)Not Specified6.93 ± 0.4[4]
Doxorubicin (Reference) MCF-7 (Breast)Not Specified4.17 ± 0.2[4]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 1 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N-phenylpropanamide derivatives) and a reference drug (e.g., Doxorubicin). Include untreated cells as a control. Incubate for a specified period (e.g., 24 or 48 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Workflow for Antiproliferative Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Mechanism of Action: Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspase enzymes.

cluster_0 Apoptosis Induction cluster_1 Caspase Activation cluster_2 Cellular Effects drug Anticancer Drug (e.g., N-phenylpropanamide derivative) intrinsic Intrinsic Pathway (Mitochondrial Stress) drug->intrinsic extrinsic Extrinsic Pathway (Death Receptors) drug->extrinsic caspases Caspase Cascade Activation intrinsic->caspases extrinsic->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Simplified overview of apoptosis induction by anticancer agents.

Part 2: Butyrylcholinesterase (BChE) Inhibition for Alzheimer's Disease

A reduction in the neurotransmitter acetylcholine is a hallmark of Alzheimer's disease.[8] Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.[9] While AChE is the primary target, BChE levels increase as Alzheimer's disease progresses, making it an important secondary target.[10] Some N-phenylpropanamide derivatives have shown potential as BChE inhibitors.

Comparative Analysis: N-Phenylpropanamide Derivatives vs. Donepezil

Donepezil is a well-established, reversible inhibitor of AChE used in the management of Alzheimer's disease.[11] We compare the inhibitory potential of N-phenylpropanamide derivatives against BChE with that of Donepezil.

Table 2: Comparative BChE Inhibitory Activity

Compound/DerivativeTarget EnzymeAssay TypeIC50 (nM)Reference
Xanthostigmine (Carbamic Cholinesterase Inhibitor) AChENot Specified0.32 ± 0.09[12]
Xanthostigmine Derivative (15d) BChENot Specified3.3 ± 0.4[12]
Donepezil (Reference) AChENot SpecifiedPrimarily AChE selective[11]
Rivastigmine (Reference) AChE & BChENot SpecifiedDual inhibitor[11]

Experimental Protocol: In Vitro BChE Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the BChE enzyme, the test inhibitor (e.g., N-phenylpropanamide derivative) at various concentrations, a substrate (butyrylthiocholine iodide), and Ellman's reagent (DTNB).[14]

  • Plate Setup: In a 96-well plate, add the enzyme solution to wells containing either the test inhibitor or a buffer control.[13]

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Add the substrate and DTNB to all wells. The enzyme will hydrolyze the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.[13]

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.[13]

  • Data Analysis: The rate of color formation is proportional to the enzyme activity. A decrease in the rate in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.

Workflow for BChE Inhibition Assay

cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Data Acquisition & Analysis setup Add BChE enzyme and inhibitor to 96-well plate preincubate Pre-incubate setup->preincubate add_reagents Add substrate (Butyrylthiocholine) and DTNB preincubate->add_reagents reaction Enzyme hydrolyzes substrate, product reacts with DTNB add_reagents->reaction measure Measure absorbance at 412 nm reaction->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Workflow of the Ellman's method for BChE inhibition assay.

Mechanism of Action: Enhancement of Cholinergic Neurotransmission

By inhibiting BChE, these compounds prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors and enhance cholinergic signaling.[15]

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ach Acetylcholine (ACh) receptor ACh Receptors ach->receptor Binds to bche Butyrylcholinesterase (BChE) bche->ach Breaks down inhibitor BChE Inhibitor (e.g., N-phenylpropanamide derivative) inhibitor->bche Inhibits signal Enhanced Cholinergic Signaling receptor->signal

Caption: Mechanism of BChE inhibitors in enhancing cholinergic neurotransmission.

Conclusion

N-phenylpropanamide derivatives represent a promising chemical scaffold with potential applications in both oncology and neurodegenerative disease research. While further studies on specific analogs like this compound are warranted, the existing data on related compounds suggest that this class of molecules can exhibit potent biological activity. The comparative data and experimental protocols provided in this guide aim to serve as a valuable resource for researchers interested in exploring the therapeutic potential of N-phenylpropanamide derivatives.

References

  • Benchchem. (n.d.). (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems.
  • Patsnap Synapse. (2024, June 21). What are BChE inhibitors and how do they work?.
  • Benchchem. (n.d.). Application Notes and Protocols for AChE/BChE-IN-4 Enzyme Inhibition Assay.
  • National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Retrieved from [Link]

  • Spandidos Publications. (2019, June 11). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, technically grounded protocol for the proper disposal of N-(2-bromophenyl)-3-phenylpropanamide. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory settings.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, we can infer its likely hazard profile from structurally similar brominated aromatic amides and general chemical principles[1].

The primary hazards are associated with irritation. Safety Data Sheets (SDS) for analogous compounds consistently identify risks of skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust particles[2][3]. Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.

From a disposal perspective, the most critical characteristic is its chemical classification. The presence of a carbon-bromine bond places this compound unequivocally in the halogenated organic compound category[4][5][6]. This classification dictates the specific waste stream and disposal pathway required by environmental regulations.

Hazard ClassDescriptionRegulatory Framework
Health Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2].Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).
Physical Hazards Not classified as flammable or reactive based on available data. It is a combustible solid[7].Based on data for similar compounds.
Environmental Hazards Should not be released into the environment or discharged into sewer systems[3][8][9].Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10].
Waste Classification Halogenated Organic Waste .EPA RCRA regulations[4][10].

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is a self-validating system; it assumes hazards are present and provides a barrier against exposure. When handling this compound for disposal, the following PPE and engineering controls are mandatory.

  • Engineering Control: All handling of the solid compound, especially when transferring from one container to another, must be performed within a certified chemical fume hood. This prevents the inhalation of fine dust particles[2][11].

  • Eye and Face Protection: Wear ANSI-rated safety glasses with side shields at a minimum. For tasks with a higher risk of splashing (e.g., decontaminating glassware), chemical splash goggles are required[12].

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (Nitrile is a suitable choice for incidental contact). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination[13].

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to protect from skin contact[12].

  • Respiratory Protection: If work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. This must be done under a formal respiratory protection program that includes fit testing, as required by OSHA[14].

Waste Segregation: The Critical First Step

The principle of waste segregation is fundamental to safe and compliant laboratory operations. Co-mingling different waste classes can create dangerous chemical reactions, and it significantly increases disposal costs, as a mixed-waste container must be treated according to the most hazardous component[6].

This compound must be disposed of as Halogenated Organic Waste . It must not be mixed with non-halogenated solvents (like acetone, ethanol, or hexanes) or aqueous waste[4][6].

The following diagram outlines the critical decision-making process for segregating this waste.

WasteSegregation start Start: Waste Generated (this compound) is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? (Halogenated?) is_organic->is_halogenated Yes aqueous_bin Dispose in AQUEOUS WASTE is_organic->aqueous_bin No (Aqueous) halogenated_bin Dispose in HALOGENATED ORGANIC WASTE (Solid) is_halogenated->halogenated_bin Yes (Contains Bromine) non_halogenated_bin Dispose in NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_bin No

Caption: Waste segregation decision workflow for laboratory chemicals.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the collection and disposal of this compound waste.

  • Container Selection:

    • Obtain a designated hazardous waste container for Solid Halogenated Organic Waste . This is typically a wide-mouth plastic or glass jar with a secure, screw-top lid.

    • The container must be clean, in good condition, and chemically compatible with the waste[10][12]. Do not use containers that previously held incompatible materials (e.g., strong oxidizers or acids).

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container inside a chemical fume hood.

    • Contaminated Materials: Any disposable materials that have come into direct contact with the compound, such as weigh paper, gloves, and contaminated paper towels, must also be placed in this container.

    • Empty Stock Bottles: The original container of this compound, once empty, must also be disposed of as hazardous waste due to residual contamination[11]. Do not rinse the container into the sewer. Place it in the solid waste container or manage it as instructed by your institution's EHS office.

  • Labeling:

    • Proper labeling is a strict regulatory requirement[12]. Affix a hazardous waste tag to the container before adding any waste.

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." List all other components if it is a mixture.

      • The accumulation start date (the date the first piece of waste is added to the container)[15].

      • The appropriate hazard characteristics (e.g., "Irritant").

  • Storage (Satellite Accumulation):

    • Keep the waste container tightly sealed when not actively adding waste[2][3].

    • Store the container at or near the point of generation in a designated Satellite Accumulation Area (SAA)[15]. This area must be under the control of laboratory personnel.

    • The SAA must be equipped with secondary containment (e.g., a tray or bin) to capture any potential leaks[11][15].

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. For most labs, waste should be removed well before these limits are reached[15].

  • Arranging for Disposal:

    • Once the container is full, or within the time limits specified by your institution (typically 6-12 months for academic labs under Subpart K regulations), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup[15][16].

    • Do not pour any chemical waste down the drain or place it in the regular trash[10][12]. This is illegal and environmentally harmful. Disposal must be handled by a licensed professional waste disposal service through your EHS office[1].

Emergency Procedures

Spill Response:

  • Solid Spills: In a fume hood, gently sweep up the solid material, avoiding the creation of dust, and place it in the designated halogenated waste container. Decontaminate the area with a suitable solvent (e.g., ethanol or acetone) and paper towels, placing the used towels into the waste container.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[2][17].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[7][18].

Conclusion

The responsible disposal of this compound is a straightforward process when guided by the principles of hazard awareness, proper segregation, and adherence to established protocols. By classifying this compound as a halogenated organic solid and following the step-by-step procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

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Personal protective equipment for handling N-(2-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for research personnel handling N-(2-bromophenyl)-3-phenylpropanamide (CAS: 349537-52-6).

As a Senior Application Scientist, I have synthesized this protocol based on Structure-Activity Relationships (SAR) of analogous halogenated amides and the "Universal Precaution" standards required for research intermediates with limited toxicological datasets.

Risk Assessment & Toxicology Strategy

Unlike its para-substituted isomer (N-(4-bromophenyl)-3-phenylpropanamide), the ortho-bromo position in this compound introduces steric hindrance that may alter metabolic stability and solubility. However, in the absence of a complete toxicological dossier, we apply the Precautionary Principle .

Core Hazards (Extrapolated):

  • Skin/Eye Irritation (GHS Cat 2/2A): High probability due to the amide functionality and hydrolytic potential.

  • Sensitization: Ortho-substituted anilides (metabolic precursors) can be sensitizers.

  • Lipophilicity: The bromine atom increases lipid solubility, raising the risk of dermal absorption compared to non-halogenated analogs.

Hazard Decision Logic

The following decision tree outlines the logic for determining safety protocols for this specific intermediate.

PPE_Decision_Logic Start Task Assessment: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solvent Solution State->Solution Q_Scale Scale > 100mg? Solid->Q_Scale Level1 LEVEL 1: Standard Fume Hood + Single Nitrile Solution->Level1 Dilute Q_Scale->Level1 No Level2 LEVEL 2: Elevated Fume Hood + Double Nitrile + Sleeves Q_Scale->Level2 Yes Resp Respiratory Protection (N95/P100) if outside hood Level2->Resp If aerosol risk caption Figure 1: PPE Decision Logic based on physical state and quantity.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also low-level chronic sensitization common with halogenated aromatics.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. The amide functionality can cause severe irritation; dust ingress behind glasses is a known failure mode.
Dermal (Hand) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Breakthrough Time: >480 min.The lipophilic bromine substituent facilitates permeation. Double gloving creates a sacrificial outer layer against solvent vehicles (e.g., DCM, DMF).
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary containment. If weighing outside a hood is unavoidable (discouraged), use a P100 particulate respirator .
Body Lab Coat (High-Neck, Cotton/Poly) Synthetic-only coats may degrade if splashed with carrier solvents (e.g., Acetone/DCM).

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid ortho-bromo intermediate due to static generation.

  • Static Control: Use an antistatic gun or ionizing bar if the powder is fluffy. Halogenated aromatics often carry high static charges.

  • Containment: Weigh inside the fume hood. If the balance is sensitive to airflow, use a static-dissipative draft shield , not a sealed box without ventilation.

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab in open vessels.

B. Reaction Monitoring

When sampling for TLC/HPLC:

  • Assume the reaction mixture contains free bromine (

    
    ) or HBr if acidic conditions are used.
    
  • Quench aliquots immediately before removing them from the hood.

C. Spill Cleanup Strategy

Do not use paper towels for bulk powder spills.

  • Solid Spill: Cover with a wet pad (dampened with inert solvent like heptane) to prevent dust lofting, then wipe.

  • Solution Spill: Use a clay-based absorbent or vermiculite.

  • Decontamination: Wash the surface with a dilute surfactant (soap/water). Avoid bleach (NaOCl), as it may react with amide impurities.

Waste Disposal & Deactivation[1][2][3]

Proper disposal is a legal and safety imperative.[1] This compound contains a covalently bonded halogen (Bromine).[1]

Classification: Halogenated Organic Waste. [2]

  • DO NOT mix with non-halogenated solvents (acetone/ethanol waste streams).

  • DO NOT dispose of down the drain.[3][4] Hydrolysis may release bromoaniline derivatives which are toxic to aquatic life.

Waste_Flow Waste Waste Generation Check Contains Halogens? (Br, Cl, I, F) Waste->Check Halo Halogenated Waste Stream (Red Can/Tag) Check->Halo Yes (This Compound) NonHalo Non-Halogenated Stream (Clear/White Tag) Check->NonHalo No Incineration High-Temp Incineration (Required for C-Br bond cleavage) Halo->Incineration caption Figure 2: Segregation workflow for Brominated Amide waste.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum.[5][6][7][8] The lipophilic nature of the compound makes it difficult to rinse off; continuous irrigation is vital.

  • Skin Contact: Wash with soap and water.[1][5][6][7][8][9][10] Do not use alcohol or organic solvents to wipe skin; this will increase absorption of the brominated compound into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Link

  • PubChem. (n.d.). Compound Summary for N-(4-bromophenyl)-3-phenylpropanamide (Analogous Data). National Library of Medicine. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Wastes.[3]Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.